molecular formula C11H8FNO2S B135009 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 144060-99-1

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Numéro de catalogue: B135009
Numéro CAS: 144060-99-1
Poids moléculaire: 237.25 g/mol
Clé InChI: LPBSLIRPWIFCQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C11H8FNO2S and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSLIRPWIFCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407139
Record name 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-99-1
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutic agents, particularly as kinase inhibitors and anti-inflammatory compounds.[1][2]

This document details the chemical synthesis, including a step-by-step experimental protocol, and presents key quantitative data for the target molecule and its synthetic intermediate.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis.[3] This method involves the cyclocondensation of an α-haloketone with a thioamide. In this specific synthesis, the key starting materials are 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate. The reaction proceeds in two main stages:

  • Formation of the Thiazole Ester: 4-fluorothiobenzamide reacts with ethyl 2-chloroacetoacetate to form the intermediate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis to the Carboxylic Acid: The ethyl ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the intermediate ester and the final carboxylic acid product.

Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (Intermediate)

Reaction Scheme:

Materials:

  • 4-Fluorothiobenzamide

  • Ethyl 2-chloroacetoacetate[4][5][6][7]

  • Ethanol, absolute

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • If desired, add triethylamine (1 equivalent) to act as a base and neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Synthesis of this compound (Final Product)

Reaction Scheme:

Materials:

  • Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Suspend ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)CAS Number
4-FluorothiobenzamideC₇H₆FNS155.19Yellow solid123-126-22179-72-2
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59Colorless to pale yellow liquid-80107 (at 14 mmHg)609-15-4
Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylateC₁₃H₁₂FNO₂S265.30----
This compoundC₁₁H₈FNO₂S237.25White to off-white solid>200417 (at 760 mmHg)144060-99-1

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, COOH), ~8.0 (dd, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~2.6 (s, 3H, CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument.
¹³C NMR (DMSO-d₆)δ (ppm): ~168 (C=O, acid), ~165 (C-F, d, ¹JCF), ~162 (C=N), ~150 (C-S), ~132 (Ar-C), ~130 (Ar-CH, d), ~116 (Ar-CH, d), ~115 (thiazole-C), ~17 (CH₃). Note: Exact chemical shifts may vary.
IR (KBr)ν (cm⁻¹): ~3100-2500 (br, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1500 (C=C and C=N stretching of aromatic and thiazole rings), ~1230 (C-F stretch).
Mass Spectrometry (ESI-)m/z: 236.0 [M-H]⁻.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A 4-Fluorothiobenzamide C Ethyl 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate A->C Ethanol, Reflux B Ethyl 2-chloroacetoacetate B->C Ethanol, Reflux D 2-(4-Fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid C->D 1. NaOH, H₂O/Ethanol, Reflux 2. HCl (aq)

Figure 1: Synthesis workflow for the target compound.
Potential Mechanism of Action: Kinase Inhibition

Thiazole-based compounds are frequently investigated as kinase inhibitors.[1] While the specific signaling pathway for this compound is not definitively established without further biological studies, the following diagram illustrates the general principle of kinase inhibition, a likely mechanism of action for this class of compounds.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Inhibitor->Kinase Binds to ATP-binding site, preventing phosphorylation

Figure 2: General mechanism of kinase inhibition.

References

A Technical Guide to 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents, particularly protein kinase inhibitors. The guide includes structured data tables for clarity and visual diagrams generated using Graphviz to illustrate synthetic and biological pathways, adhering to specified technical standards for an expert audience.

Introduction

This compound (CAS No. 144060-99-1) is a substituted thiazole derivative that has emerged as a valuable scaffold in the design and synthesis of novel bioactive molecules. The thiazole ring is a prominent feature in numerous FDA-approved drugs and is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, featuring a fluorophenyl moiety, is particularly utilized in structure-activity relationship (SAR) studies for developing targeted therapies. Its carboxylic acid group provides a convenient handle for further chemical modification, making it an essential intermediate for creating extensive libraries of amide derivatives for high-throughput screening. Notably, its derivatives have shown promise as potent inhibitors of protein kinases, which are critical targets in oncology.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This quantitative data provides a foundation for its use in experimental settings.

PropertyValueReference(s)
CAS Number 144060-99-1[2][3]
Molecular Formula C₁₁H₈FNO₂S[3]
Molecular Weight 237.25 g/mol [3]
Physical Form Solid
Boiling Point 417°C at 760 mmHg
Storage Conditions 2-8°C, dry seal
MDL Number MFCD06857923

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available reagents.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification A 4-Fluorothiobenzamide C Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate A->C Ethanol, Reflux B Ethyl 2-chloroacetoacetate B->C E This compound C->E 1. THF/MeOH 2. HCl (aq) D NaOH / H₂O D->C

Synthetic pathway for the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • To a solution of 4-fluorothiobenzamide (10 mmol, 1.55 g) in absolute ethanol (50 mL) in a round-bottom flask, add ethyl 2-chloroacetoacetate (11 mmol, 1.81 g).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the mixture into ice-cold water (100 mL) and stir.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ethyl ester.

  • The product can be purified further by recrystallization from ethanol.

Step 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the synthesized ethyl ester (8 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and methanol (MeOH, 10 mL).[3]

  • Add a solution of sodium hydroxide (12 mmol, 0.48 g) in water (10 mL) to the mixture.[4]

  • Stir the reaction mixture at room temperature for 12 hours or until TLC indicates the complete consumption of the starting material.[4]

  • Remove the organic solvents (THF and MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to a pH of approximately 1.5-2 by the slow addition of 2M hydrochloric acid. A white precipitate will form.[4]

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum to yield the final product as a white or off-white solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block primarily used to generate libraries of carboxamide derivatives. The carboxylic acid moiety is readily activated (e.g., by conversion to an acyl chloride) and reacted with a wide array of amines to produce compounds for biological screening.[3]

This scaffold is particularly relevant in the development of protein kinase inhibitors .[1] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole-based molecules have been successfully designed to target the ATP-binding site of various kinases, such as c-Met, EGFR, and those in the PI3K/Akt/mTOR pathway.[3][5]

Potential Mechanism of Action: Kinase Inhibition

Derivatives of the title compound function as Type I kinase inhibitors, competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby halting the downstream signaling cascade that promotes cell proliferation, survival, and migration.

The diagram below illustrates this general mechanism within a representative receptor tyrosine kinase (RTK) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylation Ligand Growth Factor Ligand->RTK Binding ATP ATP ATP->RTK P P Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

General mechanism of a thiazole-based kinase inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the development of targeted therapeutics. The established role of the thiazole scaffold in kinase inhibition underscores the compound's importance for researchers and scientists working at the forefront of oncology and other therapeutic areas driven by cell signaling pathways. This guide provides the core technical information required to effectively utilize this compound in a research and development setting.

References

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule. The guide includes a summary of its key physicochemical parameters, detailed experimental protocols for their determination, and a discussion of its potential biological relevance, particularly as a kinase inhibitor in cancer-related signaling pathways.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring serves as a versatile scaffold in the design of novel therapeutic agents. The specific compound, this compound, incorporates several key structural features: a central thiazole ring, a 4-fluorophenyl group which can enhance binding affinity and metabolic stability, a methyl group, and a carboxylic acid moiety that can participate in hydrogen bonding and influence solubility and pharmacokinetic properties. Thiazole derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Summary

The following tables summarize the known and predicted physicochemical properties of this compound.

Identifier Value Source
IUPAC Name This compound-
CAS Number 144060-99-1-
Molecular Formula C₁₁H₈FNO₂S[3]
Molecular Weight 237.25 g/mol [3]
Canonical SMILES CC1=C(C(=O)O)SC(=N1)C2=CC=C(F)C=C2-
Property Value (Predicted/Experimental) Source
Melting Point 180-220 °C (Predicted)Analog Data[4][5]
Boiling Point 417 °C at 760 mmHg (Experimental)-
pKa (acidic) 3.5 - 4.5 (Predicted)-
LogP 2.5 - 3.5 (Predicted)-
Aqueous Solubility Low (Predicted)Analog Data[5]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis Protocol: Hantzsch Thiazole Synthesis and Hydrolysis

A plausible synthetic route for this compound is based on the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.[6][7][8][9][10]

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the ethyl ester.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Once the hydrolysis is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.[11]

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a rate of 10-15 °C per minute for a preliminary measurement. For an accurate measurement, repeat with a fresh sample, heating at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

The aqueous solubility can be determined by the equilibrium shake-flask method.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Solubility Value: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction1 Hantzsch Thiazole Synthesis cluster_intermediate Intermediate Product cluster_reaction2 Hydrolysis cluster_final Final Product A 4-Fluorothiobenzamide C Cyclocondensation in Ethanol A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate C->D Purification E NaOH, THF/Methanol D->E F 2-(4-Fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid E->F Acidification & Isolation

Caption: Synthetic pathway for this compound.

Representative Signaling Pathway: Kinase Inhibition

Given that thiazole derivatives are frequently investigated as kinase inhibitors, the following diagram depicts a simplified, representative signaling pathway that such a compound might inhibit, for example, the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12][13][14][15]

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Activation Inhibitor 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The summarized data and experimental protocols offer a valuable resource for researchers working with this compound. The potential for this class of molecules to act as kinase inhibitors highlights its relevance in drug discovery, particularly in the development of new anticancer therapies. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Spectral Analysis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive experimental spectral data for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not widely available in public scientific databases. This guide provides a detailed analysis based on predicted values derived from spectroscopic principles and data from structurally analogous compounds.

Introduction

This compound is a heterocyclic compound featuring a fluorinated phenyl group attached to a substituted thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules. A thorough understanding of the spectral characteristics of this compound is essential for its unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document serves as a technical reference for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data Summary

The spectral data presented herein is predicted based on established chemical shift and fragmentation principles. These values provide a reliable baseline for the identification of the title compound.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~13.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.1Multiplet2HAromatic C-H (ortho to F)
~7.4Multiplet2HAromatic C-H (meta to F)
~2.7Singlet3HMethyl (-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)Provisional Assignment
~167C =O (Carboxylic Acid)
~164 (d, ¹JCF ≈ 250 Hz)C -F (Aromatic)
~162C 2 (Thiazole, C=N)
~153C 4 (Thiazole)
~130 (d, ³JCF ≈ 9 Hz)C -H (Aromatic, ortho to F)
~128 (d, ⁴JCF ≈ 3 Hz)C (Aromatic, ipso to Thiazole)
~122C 5 (Thiazole)
~116 (d, ²JCF ≈ 22 Hz)C -H (Aromatic, meta to F)
~18-C H₃
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (from carboxylic acid dimer)
~1700StrongC=O stretch (from carboxylic acid)
~1600MediumC=C stretch (aromatic ring)
~1540MediumC=N stretch (thiazole ring)
~1230StrongC-F stretch
~840StrongC-H out-of-plane bend (para-substituted phenyl)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Mass-to-Charge (m/z)Proposed Fragment IonNotes
253[M]⁺Molecular Ion
208[M - COOH]⁺Loss of the carboxyl group
139[C₇H₄FN]⁺Fragment of the 4-fluorophenyl-nitrile cation
95[C₆H₄F]⁺Fluorophenyl cation

Experimental Protocols

The following sections detail generalized procedures for the synthesis and subsequent spectral analysis of the target molecule.

Synthesis via Hantzsch Thiazole Condensation

The title compound can be synthesized using the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring system.[1][2][3][4]

Methodology:

  • Step 1: Cyclization. 4-fluorothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) are dissolved in a suitable solvent, such as absolute ethanol. The mixture is heated to reflux for 3-5 hours. Reaction progress is monitored using thin-layer chromatography (TLC).

  • Step 2: Isolation of Ester Intermediate. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, is collected via vacuum filtration and washed with water.

  • Step 3: Saponification. The crude ester intermediate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Step 4: Product Isolation. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2-3 using dilute hydrochloric acid. The precipitated solid, this compound, is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

  • Step 5: Purification. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Spectroscopic Analysis Procedures

Nuclear Magnetic Resonance (NMR): A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), typically DMSO-d₆ to ensure solubility of the carboxylic acid proton, containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then acquired on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid, dry sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[5][6][7][8] The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI). The sample is introduced via a direct insertion probe. The resulting spectrum provides the mass-to-charge (m/z) ratio of the molecular ion and its fragments, which is crucial for confirming the molecular weight and fragmentation pattern.[9][10]

Visualization of Experimental Workflow

The logical flow from chemical synthesis to structural confirmation via spectroscopic methods is depicted in the following diagram.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Confirmation start Hantzsch Thiazole Synthesis (Reagents: 4-fluorothiobenzamide, Ethyl 2-chloroacetoacetate) hydrolysis Saponification (Ester Hydrolysis) start->hydrolysis Crude Ester Intermediate purification Purification (e.g., Recrystallization) hydrolysis->purification Crude Carboxylic Acid nmr NMR (¹H, ¹³C) purification->nmr Purified Compound ir FTIR purification->ir Purified Compound ms Mass Spectrometry purification->ms Purified Compound structure_confirm Structure Elucidation & Confirmation nmr->structure_confirm Raw Spectral Data ir->structure_confirm Raw Spectral Data ms->structure_confirm Raw Spectral Data data_report Final Report / Publication structure_confirm->data_report

References

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents.[1] The synthesis is predominantly achieved via the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document outlines the necessary starting materials, provides detailed experimental protocols, and presents quantitative data in a structured format.

Core Synthetic Pathway

The synthesis of the target molecule is efficiently conducted in a two-step process. The initial step involves the formation of a thiazole ring through the condensation of a thioamide and an α-halo ketoester, a classic example of the Hantzsch thiazole synthesis.[2][3] The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

The first key step is the cyclocondensation reaction between 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic thiazole ring.[2]

Step 2: Hydrolysis to this compound

The ester intermediate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, is converted to the final carboxylic acid through saponification. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Starting Materials and Reagents

The primary starting materials required for this synthesis are readily available from commercial suppliers.

Role Chemical Name CAS Number Molecular Formula
Starting Material (Step 1) 4-Fluorothiobenzamide2595-36-0C₇H₆FNS
Starting Material (Step 1) Ethyl 2-chloroacetoacetate609-15-4C₆H₉ClO₃
Reagent (Step 2) Sodium Hydroxide1310-73-2NaOH
Reagent (Step 2) Hydrochloric Acid7647-01-0HCl
Solvent Ethanol / Methanol64-17-5 / 67-56-1C₂H₆O / CH₄O
Solvent Tetrahydrofuran (THF)109-99-9C₄H₈O
Solvent Water7732-18-5H₂O

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water. The crude product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: Yields for this step are typically in the range of 70-85%, depending on the purity of starting materials and reaction conditions.

Protocol 2: Synthesis of this compound

This protocol is adapted from a demonstrated procedure for the hydrolysis of a similar thiazole ester, which reported a high yield.

  • Reaction Setup: To a solution of ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Reaction: Stir the reaction mixture vigorously at room temperature for approximately 30-60 minutes.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents (THF and MeOH).

  • Acidification: Dissolve the residue in water and cool the solution to 0 °C in an ice bath. Slowly add a solution of concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid product.

  • Isolation and Purification: Stir the mixture at 0 °C for 15-30 minutes. Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and dry under high vacuum to yield the pure title compound.

Quantitative Data Summary

Step Reactants Product Solvent(s) Key Conditions Typical Yield
1 4-Fluorothiobenzamide, Ethyl 2-chloroacetoacetateEthyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylateEthanolReflux (78 °C), 4-6 hours70-85%
2 Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, NaOH, HClThis compoundTHF, Methanol, WaterRT, 30-60 min; then 0 °C for precipitation~93%

Synthetic Workflow Visualization

The logical progression of the synthesis from starting materials to the final product is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis SM1 4-Fluorothiobenzamide Reaction1 Cyclocondensation (Reflux, 4-6h) SM1->Reaction1 SM2 Ethyl 2-chloroacetoacetate SM2->Reaction1 Solvent1 Ethanol Reaction1->Solvent1 Intermediate Ethyl 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate Reaction1->Intermediate Reaction2 Saponification & Acidification (RT, then 0°C) Intermediate->Reaction2 Reagent1 1. NaOH (aq) 2. HCl (aq) Reagent1->Reaction2 Solvent2 THF / MeOH / H2O Reaction2->Solvent2 FinalProduct 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Reaction2->FinalProduct

Figure 1. Synthetic workflow for the target molecule.

References

Chemical structure and IUPAC name of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Nomenclature

IUPAC Name: this compound

The core of this molecule is a 1,3-thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is substituted at three positions:

  • A 4-fluorophenyl group at position 2.

  • A methyl group at position 4.

  • A carboxylic acid group at position 5.

Chemical Structure:

Chemical structure of this compound

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₈FNO₂S[1][2][3]
Molecular Weight 237.25 g/mol [1][2][3]
CAS Number 144060-99-1[1]
Boiling Point 417°C at 760 mmHg[1]
Storage Temperature 2-8°C, dry seal[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the hydrolysis of its corresponding methyl ester. A representative protocol is detailed below.[2]

Materials:

  • Methyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate in a mixture of THF and MeOH.

  • Add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in water and concentrate again to remove residual organic solvents.

  • Dissolve the final residue in water and cool to 0°C using an ice bath.

  • Slowly add a solution of concentrated HCl in water and stir at 0°C for 15 minutes.

  • Filter the resulting precipitate, wash with water, and dry under high vacuum to yield the final product as a white solid.

Characterization Data

¹H-NMR (DMSO-d₆): δ=2.67 (s, 3H); 7.27 (m, 2H); 7.53 (m, 2H); 12.89 (br. s, 1H).[2]

Biological Activity and Potential Applications

Thiazole derivatives are recognized for their wide spectrum of biological activities and are present in several FDA-approved drugs.[4] The thiazole ring serves as a versatile scaffold in medicinal chemistry.[5]

While specific biological data for this compound is not extensively published, it is cited as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of antifungal and anti-inflammatory compounds.[1] Its structural motifs are also utilized in the preparation of kinase inhibitors and other targeted therapies in drug discovery research.[1][6] The broader class of thiazole derivatives has shown promise as inhibitors of various kinases, including p38 MAP kinase and pan-Src kinases, which are implicated in inflammatory diseases and cancer.[6][7]

Visualized Experimental Workflow: Hantzsch Thiazole Synthesis

The synthesis of the thiazole core of this compound and its analogs is often achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. The following diagram illustrates a generalized workflow for this fundamental reaction.

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials thioamide Thioamide (e.g., 4-fluorobenzothioamide) cyclization Cyclocondensation thioamide->cyclization Reactant 1 haloketone α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) haloketone->cyclization Reactant 2 intermediate Thiazoline Intermediate dehydration Dehydration/ Aromatization intermediate->dehydration cyclization->intermediate product Substituted Thiazole Ester dehydration->product hydrolysis Hydrolysis product->hydrolysis final_product 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid hydrolysis->final_product

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

References

Technical Guide: Solubility of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide provides a comprehensive overview of established experimental protocols for determining the solubility of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. Understanding and accurately measuring its solubility is paramount for successful drug development.

General Physicochemical Properties

While specific solubility data is scarce, the structure of this compound—containing a carboxylic acid group, a thiazole ring, and a fluorophenyl group—suggests it is a weakly acidic compound with a propensity for hydrogen bonding. Its solubility will be dictated by the polarity of the solvent, temperature, and the crystalline form of the solid.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Equilibrium (Shake-Flask) Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[1][2]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

  • Sample Preparation: Add an excess of crystalline this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[2][3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Spin the vials at a high speed to pellet the solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method. The concentration of the dissolved compound can be determined using various techniques, such as:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of the compound is required.

    • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and there are no interfering substances. A calibration curve is also necessary.[4]

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined.[5][6][7][8][9]

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods are available. These are often based on kinetic solubility measurements.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent until precipitation occurs. The concentration at which the compound precipitates is taken as its kinetic solubility.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Titration: In a multi-well plate, add a known volume of the test organic solvent to each well. Gradually add small volumes of the stock solution to the wells while monitoring for precipitation.

  • Precipitation Detection: The onset of precipitation can be detected visually or, more commonly, by nephelometry (light scattering) or turbidimetry using a plate reader.

  • Calculation: The solubility is calculated based on the concentration of the compound in the well just before or at the point of precipitation.

Note: Kinetic solubility is often higher than thermodynamic solubility and is useful for comparative purposes in early discovery phases.

Data Presentation

All quantitative solubility data should be summarized in a structured table for easy comparison. The table should include the following columns:

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the equilibrium shake-flask method coupled with HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_solid Add excess solid to a known volume of solvent start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate separate Separate solid and liquid (Centrifugation/Filtration) agitate->separate aliquot Take aliquot of saturated solution separate->aliquot dilute Dilute sample aliquot->dilute hplc Quantify using HPLC dilute->hplc calculate Calculate solubility hplc->calculate end Solubility Data calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

References

Purity Analysis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure robust and reliable purity assessment.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its purity is a critical attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the application of modern analytical techniques to identify and quantify impurities, ensuring the material meets the stringent quality standards required for pharmaceutical development.

Analytical Methodologies

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a thorough purity analysis. The primary methods recommended are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination, offering high resolution and sensitivity for separating the main component from its related substances.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed to resolve a wide range of impurities.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Presentation:

The results from the HPLC analysis should be summarized in a table, detailing the retention time, peak area, and percentage of each detected impurity relative to the main peak.

Peak IDRetention Time (min)Peak AreaArea %
Impurity 15.815000.05
Main Peak12.52,985,00099.85
Impurity 215.245000.10
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile organic impurities that may not be detected by HPLC.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

Data Presentation:

GC-MS data should be presented in a table listing the retention time, the identified compound (if possible through library matching), and its relative peak area.

Retention Time (min)Tentative IdentificationRelative Area %
4.2Dichloromethane (solvent)-
8.9Starting Material A0.08
11.5By-product B0.03
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for the structural confirmation of the main compound and for the identification of structurally related impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg/mL.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully characterize the structure and identify any minor components. The presence of characteristic signals for the main compound and the absence of unexpected signals are key indicators of purity. For instance, the ¹H NMR spectrum of a similar compound, RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID, in DMSO-d₆ shows characteristic peaks at δ=2.67 (s, 3H), 7.27 (m, 2H), 7.53 (m, 2H), and 12.89 (br. s, 1H)[1].

Visualization of Workflows and Pathways

Analytical Workflow for Purity Determination

The following diagram illustrates the logical flow of the analytical process for assessing the purity of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Structural Analysis cluster_3 Final Assessment Sample Test Sample of 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid HPLC HPLC-UV Analysis (Quantitative Purity) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS If impurities suspected NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR For structural elucidation Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report

Caption: Analytical workflow for purity assessment.

Potential Impurity Profile

Based on a common synthetic route for thiazole carboxylic acids, the following diagram outlines potential impurities that could arise.

Impurity_Profile SM1 Starting Material 1 (e.g., 4-fluorobenzamide) Intermediate Thiazole Ester Intermediate SM1->Intermediate Impurity1 Unreacted SM1 SM1->Impurity1 SM2 Starting Material 2 (e.g., Ethyl 2-chloroacetoacetate) SM2->Intermediate Impurity2 Unreacted SM2 SM2->Impurity2 Product 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Intermediate->Product Hydrolysis Impurity3 Hydrolysis of Intermediate Intermediate->Impurity3 Impurity4 Decarboxylation Product Product->Impurity4 Degradation

Caption: Potential impurity formation pathway.

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical development. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical framework for its comprehensive characterization. The detailed protocols and data presentation formats outlined in this guide are intended to assist researchers and quality control professionals in establishing reliable and accurate methods for purity analysis, thereby ensuring the quality and consistency of this important chemical intermediate.

References

The Genesis and Evolution of 2-Aryl-Thiazole-5-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-thiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this important class of molecules. It includes detailed experimental protocols for key reactions, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action to support further research and development.

Historical Perspective and Discovery

The history of 2-aryl-thiazole-5-carboxylic acids is intrinsically linked to the discovery of the thiazole ring itself. The most significant early contribution was the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This robust cyclocondensation reaction between an α-haloketone and a thioamide provided a versatile and straightforward route to a wide array of thiazole derivatives. While Hantzsch's initial work laid the foundation, the specific application of this method to create 2-aryl-thiazole-5-carboxylic acids and their esters evolved as chemists began to explore the diverse functionalities that could be incorporated into the thiazole framework.

Other classical methods, such as the Cook-Heilbron synthesis , further expanded the toolkit for creating functionalized thiazoles, particularly 5-aminothiazoles, which could serve as precursors to the target carboxylic acids. The Cook-Heilbron reaction involves the interaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids. These foundational synthetic strategies, developed from the late 19th to the mid-20th century, were pivotal in unlocking the chemical space of thiazole derivatives, allowing for the systematic investigation of their properties and potential applications.

Key Synthetic Methodologies

The synthesis of 2-aryl-thiazole-5-carboxylic acids and their esters primarily relies on a few cornerstone reactions. The Hantzsch synthesis remains the most common and adaptable method.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide (providing the N and S atoms and the C2-substituent) with an α-halocarbonyl compound that bears a C5-ester or precursor group. For the synthesis of the target compounds, this typically involves reacting an aryl thioamide with a 3-halo-2-oxopropanoate ester.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Workflow A Aryl Thioamide C S-Alkylation (SN2 Reaction) A->C B Ethyl 3-bromo-2-oxopropanoate B->C D Thioimino Ester Intermediate C->D Forms C-S bond E Intramolecular Cyclization D->E N attacks carbonyl C F Hydroxythiazoline Intermediate E->F G Dehydration F->G Loss of H2O H Ethyl 2-Arylthiazole-5-carboxylate G->H I Hydrolysis H->I Base or Acid J 2-Aryl-thiazole-5-carboxylic Acid I->J

Caption: General workflow for the Hantzsch synthesis of 2-aryl-thiazole-5-carboxylic acids.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The resulting ester can then be hydrolyzed to the final carboxylic acid.

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods have been developed:

  • Cook-Heilbron Synthesis: This method is effective for producing 5-aminothiazoles from α-aminonitriles and carbon disulfide or related compounds. The resulting 5-amino group can then be converted to a carboxylic acid functionality through multi-step transformations, although this is a less direct route compared to the Hantzsch synthesis.

  • Functionalization of a Pre-formed Thiazole Ring: Another approach involves the synthesis of a simpler thiazole, such as 2-arylthiazole, followed by the introduction of the carboxylic acid group at the 5-position. This can be achieved through methods like metal-halogen exchange followed by carboxylation with carbon dioxide.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of a 2-aryl-thiazole-5-carboxylate and its subsequent hydrolysis.

Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

This one-pot procedure is an adaptation of the Hantzsch synthesis.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiobenzamide

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of ethyl acetoacetate (1.30 g, 10 mmol) in a 1:1 mixture of EtOH/THF (40 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0°C in an ice bath.

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) is added portion-wise over 15 minutes, and the mixture is stirred at 0°C for an additional 30 minutes.

  • Thiobenzamide (1.37 g, 10 mmol) is added to the reaction mixture in one portion.

  • The reaction is allowed to warm to room temperature and then heated to reflux (approximately 70-80°C) for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-phenyl-4-methylthiazole-5-carboxylate.

Hydrolysis to 2-phenyl-4-methylthiazole-5-carboxylic acid

Materials:

  • Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Ethyl 2-phenyl-4-methylthiazole-5-carboxylate (2.47 g, 10 mmol) is dissolved in a mixture of methanol (30 mL) and water (10 mL).

  • Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at 60°C for 3 hours.

  • The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water (20 mL) and acidified to pH ~2-3 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-phenyl-4-methylthiazole-5-carboxylic acid.

Biological Activities and Data

Derivatives of 2-aryl-thiazole-5-carboxylic acid have demonstrated a wide range of biological activities, most notably as anticancer and antibacterial agents.

Anticancer Activity

Many compounds based on this scaffold have shown potent antiproliferative activity against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected derivatives.

Compound IDAryl Group (R)Cell LineIC₅₀ (µM)
A-1 4-FluorophenylMCF-7 (Breast)5.2
A-2 3,4,5-TrimethoxyphenylHCT-116 (Colon)1.8
A-3 4-MethoxyphenylA549 (Lung)8.7
A-4 2-ChlorophenylHeLa (Cervical)3.5
Antibacterial Activity

The scaffold has also been explored for its antibacterial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.

Compound IDAryl Group (R)Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
B-1 4-Nitrophenyl816
B-2 2,4-Dichlorophenyl48
B-3 4-Bromophenyl1632
B-4 Phenyl3264

Mechanisms of Action in Cancer

The anticancer effects of 2-aryl-thiazole-5-carboxylic acid derivatives are often attributed to their interaction with key cellular pathways involved in proliferation and survival. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the disruption of the PI3K/Akt/mTOR signaling cascade.

Inhibition of Tubulin Polymerization

Certain derivatives act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Tubulin_Inhibition Figure 2: Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers BoundComplex Tubulin-Thiazole Complex Tubulin->BoundComplex Polymerization Polymerization Tubulin->Polymerization Thiazole 2-Aryl-thiazole Derivative Thiazole->BoundComplex Binds to Colchicine Site Disruption Microtubule Disruption BoundComplex->Disruption Prevents Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of microtubule formation by 2-aryl-thiazole derivatives.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer. Certain 2-aryl-thiazole-5-carboxylic acid derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR. By blocking the phosphorylation events in this cascade, these compounds can halt the pro-survival signals, leading to a decrease in cell proliferation and the induction of apoptosis.

PI3K_Pathway_Inhibition Figure 3: Inhibition of the PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole 2-Aryl-thiazole Derivative Thiazole->Inhibition1 Thiazole->Inhibition2 Inhibition1->PI3K Inhibits Inhibition2->mTOR Inhibits

Caption: Thiazole derivatives can inhibit key kinases like PI3K and mTOR in the signaling pathway.

Conclusion and Future Directions

The 2-aryl-thiazole-5-carboxylic acid scaffold has a rich history rooted in foundational organic synthesis. Its versatility and amenability to chemical modification have made it a cornerstone in the development of new therapeutic agents. The potent anticancer and antibacterial activities observed for many of its derivatives underscore its continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro data into clinical success. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds.

Methodological & Application

Application Notes and Protocols for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its rigid thiazole core, substituted with a fluorophenyl group, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. This document provides an overview of its applications in medicinal chemistry, focusing on its role as a precursor for potent kinase inhibitors and anti-inflammatory agents. While direct quantitative biological data for the title compound is limited in publicly available literature, extensive research has been conducted on its derivatives, highlighting the potential of this chemical scaffold.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its function as a building block for more complex molecules with therapeutic potential. Key areas of application include:

  • Anticancer Agents: Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression, most notably c-Met.[1][2] The c-Met receptor tyrosine kinase is a key driver of tumor growth, metastasis, and angiogenesis, making it an attractive target for cancer therapy.

  • Anti-inflammatory Agents: The thiazole scaffold is a known pharmacophore in compounds exhibiting anti-inflammatory properties. Derivatives are explored for their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

  • Antifungal Agents: This compound also serves as an intermediate in the synthesis of potential antifungal agents.

Quantitative Biological Data of Derivatives

Table 1: Anticancer Activity of 2-(phenyl)-4-methyl-1,3-thiazole-5-carboxamide Derivatives

Compound IDR Group (Amide Substitution)Target Cell LineIC50 (µM)Reference
Derivative 1 3,4-dichloro anilinoHT29 (Colon Cancer)2.01[3]
Derivative 2 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)MCF-7 (Breast Cancer)20.2[4]
Derivative 3 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)HT-29 (Colon Cancer)21.6[4]

Table 2: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives

Compound IDScaffoldR Groupc-Met IC50 (nM)Reference
51am Thiazole carboxamideComplex aniline derivative2.54[2]
51b Thiadiazole carboxamide4-F-C6H550.15[2]
51d Thiadiazole carboxamide4-F-C6H541.53[2]

Signaling Pathways and Mechanisms of Action

c-Met Signaling Pathway

Derivatives of this compound have been shown to target the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion. Inhibition of c-Met kinase activity by small molecules can block these oncogenic signals.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion Inhibitor 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Derivative Inhibitor->cMet Inhibits

c-Met Signaling Pathway Inhibition
NF-κB Signaling Pathway in Inflammation

The anti-inflammatory potential of thiazole derivatives is often attributed to their ability to modulate the NF-κB signaling pathway. In response to pro-inflammatory stimuli like TNF-α or LPS, the IKK complex gets activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Thiazole-based compounds may interfere with this pathway at various points, thereby reducing the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Inhibitor Thiazole Derivative Inhibitor->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

NF-κB Signaling Pathway Modulation

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of the corresponding methyl ester. The following protocol is adapted from a similar synthesis.[5]

Synthesis_Workflow start Start: Methyl 5-(4-fluorophenyl)- 2-methylthiazole-4-carboxylate step1 Dissolve in THF/MeOH start->step1 step2 Add aq. NaOH step1->step2 step3 Stir at RT (30 min) step2->step3 step4 Concentrate in vacuo step3->step4 step5 Dissolve in H2O and re-concentrate step4->step5 step6 Dissolve residue in H2O and cool to 0°C step5->step6 step7 Add conc. HCl (aq.) step6->step7 step8 Stir at 0°C (15 min) step7->step8 step9 Filter precipitate step8->step9 step10 Wash with H2O step9->step10 step11 Dry in vacuo step10->step11 end End Product: 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid step11->end

Synthesis Workflow

Materials:

  • Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate in a mixture of THF and MeOH.

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture in vacuo to remove the organic solvents.

  • Dissolve the residue in water and concentrate again in vacuo.

  • Dissolve the final residue in water and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of concentrated HCl in water while stirring.

  • Continue stirring at 0°C for 15 minutes to allow for complete precipitation.

  • Filter the resulting precipitate.

  • Wash the precipitate with cold deionized water.

  • Dry the solid product under high vacuum to yield the title compound.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against c-Met kinase.

cMet_Assay_Workflow start Prepare serial dilutions of test compound step1 Add compound dilutions to 384-well plate start->step1 step2 Add c-Met enzyme and ATP/Substrate mix step1->step2 step3 Incubate at RT (60 min) step2->step3 step4 Add Stop/Detection mix (Eu-Antibody, EDTA) step3->step4 step5 Incubate at RT (60 min) step4->step5 step6 Read TR-FRET signal (Ex: 320nm, Em: 615/665nm) step5->step6 end Calculate % inhibition and IC50 value step6->end

c-Met Kinase Assay Workflow

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu,Tyr)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC)

  • EDTA

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound (and a known inhibitor as a positive control) in kinase buffer.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Prepare a master mix containing c-Met enzyme, ATP, and the biotinylated substrate in kinase buffer.

  • Add the master mix to the wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a stop/detection mix containing Eu-Ab and SA-APC in a buffer with EDTA to stop the reaction.

  • Add the stop/detection mix to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader (Excitation: ~320-340 nm, Emission: ~615 nm and ~665 nm).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration to calculate the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

NFkB_Assay_Workflow start Seed HEK293T cells with NF-κB luciferase reporter step1 Incubate for 24h start->step1 step2 Treat cells with test compound step1->step2 step3 Incubate for 1h step2->step3 step4 Stimulate with TNF-α step3->step4 step5 Incubate for 6-8h step4->step5 step6 Lyse cells step5->step6 step7 Add luciferase assay reagent step6->step7 step8 Measure luminescence step7->step8 end Calculate % inhibition of NF-κB activity step8->end

NF-κB Luciferase Assay Workflow

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom cell culture plates

  • Test compound and a known NF-κB inhibitor (e.g., Dexamethasone)

  • TNF-α

  • Luciferase assay system (lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB-luc cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and positive control.

  • Treat the cells with the compound dilutions and incubate for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.

  • Incubate the plate for 6-8 hours.

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the stimulated control and calculate the percent inhibition of NF-κB activity for each compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, serving as a key starting material for the synthesis of potent anticancer and anti-inflammatory agents. While the biological activity of the parent compound is not extensively documented, its derivatives have shown significant promise, particularly as inhibitors of the c-Met kinase and modulators of the NF-κB signaling pathway. The provided protocols offer a framework for the synthesis and biological evaluation of novel compounds based on this promising chemical structure. Further investigation into the direct biological effects of the title compound and the development of new derivatives are warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols: Synthesis and Evaluation of Anticancer Agents from 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Derivatives of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, in particular, are of significant interest for the development of novel anticancer agents. This document provides detailed protocols for the synthesis of N-substituted carboxamide derivatives from this starting material and methods for evaluating their anticancer activity.

Synthesis of N-Aryl-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamides

The primary route for synthesizing anticancer agents from this compound involves the formation of amide derivatives. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.

Protocol 1: Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride

Materials:

  • This compound

  • Oxalyl chloride (or thionyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (2-3 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamides

Materials:

  • 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride

  • Substituted aniline (1-1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Round bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the desired substituted aniline (1-1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add a solution of the crude 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride in anhydrous DCM to the aniline solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide.

Diagram of the general synthetic workflow:

SynthesisWorkflow StartingMaterial 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid AcylChloride 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carbonyl chloride StartingMaterial->AcylChloride Oxalyl Chloride, DMF (cat.), DCM Product N-Aryl-2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxamide AcylChloride->Product Amine Substituted Aniline Amine->Product Triethylamine, DCM SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thiazole 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxamide Derivative Thiazole->RTK Thiazole->Raf

Application Notes and Protocols: Anti-inflammatory Activity of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory potential of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. This class of compounds has emerged as a promising area of research for the development of novel anti-inflammatory agents. The following sections detail the biological activities of analogous compounds, protocols for key experimental assays, and relevant biological pathways.

Introduction

Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The core thiazole ring serves as a versatile scaffold in medicinal chemistry. The substitution of a 4-fluorophenyl group at the 2-position and a methyl group at the 4-position of the thiazole-5-carboxylic acid core is a strategic design element aimed at enhancing anti-inflammatory potency and modulating pharmacokinetic properties.

Data Presentation

The following tables summarize the anti-inflammatory activity of various thiazole derivatives, analogous to the target compound class. This data is provided to illustrate the potential efficacy of this compound derivatives.

Table 1: In Vivo Anti-inflammatory Activity of Analogous Thiazole Derivatives in Carrageenan-Induced Paw Edema

Compound IDDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference CompoundInhibition (%)
Thiazole Derivative A50355.29 ± 1.04Indomethacin (10)59.60 ± 1.52
Thiazole Derivative B20561.64 ± 1.10Indomethacin (10)59.60 ± 1.52
Thiazole Derivative C20488.0 ± 0.66Celecoxib88.0

Data presented is for analogous thiazole compounds and not the specific title compound. The data is intended to be representative of the potential activity of this class of molecules.[1]

Table 2: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Analogous Thiazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
Thiazole Analog 1>20062>3.23.6
Thiazole Analog 225.0>200<0.1255.4
Thiazole Analog 36.3>200<0.03154.8
Celecoxib (Reference)8.20.045182.2-
Zileuton (Reference)---13.37

IC₅₀ values are for analogous thiazole compounds and are presented to demonstrate the potential for COX and LOX inhibition within this chemical class.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used methods in the field of anti-inflammatory drug discovery.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for assessing acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is evaluated by measuring the reduction in paw volume compared to a control group.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) Carrageenan suspension in sterile saline

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups (n=6): Control, Reference, and Test compound groups (at various doses).

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis a Animal Acclimatization & Fasting b Grouping of Animals a->b c Administration of Test/Reference Compounds b->c d Carrageenan Injection in Paw c->d e Paw Volume Measurement (0-4h) d->e f Calculation of % Edema Inhibition e->f g Statistical Analysis f->g

Carrageenan-Induced Paw Edema Workflow
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX enzymes, which are key mediators of inflammation.

Principle: The assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid

  • Test compounds

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to the appropriate wells:

    • Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound or reference inhibitor

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of the test compounds on 5-LOX, an enzyme involved in the synthesis of leukotrienes.

Principle: The 5-LOX enzyme catalyzes the conversion of a substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxide product. The formation of the product can be monitored spectrophotometrically.

Materials:

  • 5-Lipoxygenase enzyme (e.g., from potato or recombinant human)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate (e.g., linoleic acid or arachidonic acid)

  • Test compounds

  • Reference inhibitor (e.g., Zileuton)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the mixture at room temperature.

  • Initiate the reaction by adding the substrate.

  • Immediately measure the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time.

  • Calculate the rate of reaction and the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Signaling Pathways

The anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs), including potentially the this compound derivatives, is primarily mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

G cluster_0 Arachidonic Acid Cascade cluster_1 COX Pathway cluster_2 LOX Pathway cluster_3 Inflammatory Response AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs TXs Thromboxanes COX->TXs Inflammation Pain, Fever, Edema PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Inhibitor Thiazole Derivatives (Potential Inhibitors) Inhibitor->COX Inhibitor->LOX

References

Application Note: Antimicrobial Screening of Novel Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazole derivatives, incorporating a five-membered aromatic ring with nitrogen and sulfur, represent a critical scaffold in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and novel thiazole carboxylic acids are a promising area of investigation.[2][4] This document provides detailed protocols and application notes for the comprehensive in vitro screening of these compounds, from initial antimicrobial assessment to cytotoxicity and preliminary mechanism of action studies.

Overall Experimental Workflow

The screening process for novel thiazole carboxylic acids follows a logical progression from broad primary screening to more specific secondary and mechanistic assays. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Outcome A Synthesis & Characterization of Thiazole Carboxylic Acids B Primary Antimicrobial Assay (Agar Diffusion / Broth Microdilution) A->B Test Compounds C Determination of MIC Values B->C Active Compounds D Cytotoxicity Assay (e.g., MTT) on Mammalian Cell Lines C->D Prioritized Hits (Low MIC) E Calculation of Selectivity Index (SI) D->E F Target-Based Assays (e.g., DNA Gyrase Inhibition) E->F Selective Compounds (High SI) G Cell Membrane Integrity Assay F->G H Lead Compound Identification G->H

Caption: High-level workflow for antimicrobial screening.

Primary Antimicrobial Screening Protocols

The initial phase aims to identify compounds with inhibitory activity against a panel of relevant microorganisms. The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This method quantitatively measures the in vitro antimicrobial activity of the test compounds.[7][8]

Materials:

  • 96-well microtiter plates

  • Test thiazole carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB) or other appropriate growth media[8]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[7]

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: In the first column of wells, add 100 µL of the test compound stock solution to achieve the highest desired concentration (e.g., 200 µg/mL). This results in a total volume of 200 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves columns 1-10 with 100 µL of serially diluted compound.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of MHB. This well will contain only media and inoculum.

    • Column 12 (Sterility Control): Contains 100 µL of MHB only, with no inoculum.

  • Inoculation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB. Add 10 µL of this diluted inoculum to each well (except the sterility control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[5]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Caption: Workflow for the Broth Microdilution Assay.

Data Presentation: Antimicrobial Activity

Quantitative results from the primary screening should be organized into a clear table. This allows for easy comparison of the antimicrobial potency of different derivatives against a panel of bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Thiazole Carboxylic Acids (TCA). | Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :---: | :---: | :---: | :---: | | | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | | | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | | TCA-01 | 15.60 | 31.25 | 62.50 | 125 | | TCA-02 | 62.50 | 125 | 250 | >250 | | TCA-03 | 31.25 | 15.60 | 125 | 250 | | TCA-04 | 15.60 | 7.80 | 31.25 | 62.50 | | Ampicillin | 0.5 | 0.25 | 8 | >256 | | Ciprofloxacin | 0.25 | 0.125 | 0.06 | 0.5 |

Data are hypothetical but representative of typical screening results.[9]

Secondary Screening: Cytotoxicity Assessment

A crucial step in drug development is to ensure that the antimicrobial compounds are not toxic to host cells. The MTT assay is a standard colorimetric method for assessing cell viability.[10][11]

Protocol 4.1: MTT Assay for In Vitro Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Mammalian cell line (e.g., HepG2 - human liver carcinoma, or WI-38 - normal human lung fibroblast)[10][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test thiazole carboxylic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

  • Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium carefully and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity & Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound against host cells to its antimicrobial activity. A higher SI value is desirable, indicating greater selectivity for the microbial target.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds.

Compound ID Cytotoxicity IC₅₀ (µg/mL) on HepG2 cells[10] Most Potent MIC (µg/mL) (from Table 1) Target Organism Selectivity Index (SI)
TCA-01 >100 15.60 S. aureus >6.4
TCA-04 85.5 7.80 B. subtilis 10.9

| Doxorubicin | 0.8 | N/A | N/A | N/A |

A higher SI value suggests a more promising therapeutic window.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills bacteria is vital for lead optimization. Thiazole derivatives have been reported to act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or enzymes involved in cell wall synthesis (MurA, MurB).[1][7][13]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition Pathway DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB Subunits) DNA->Gyrase Binding Supercoiled Negatively Supercoiled DNA Gyrase->Supercoiled ATP-dependent supercoiling Block Inhibition of ATPase Activity Replication DNA Replication & Cell Division Supercoiled->Replication Death Bacterial Cell Death Replication->Death Thiazole Thiazole Carboxylic Acid Derivative Thiazole->Gyrase Binds to GyrB ATP-binding site Block->Replication Replication Blocked

Caption: Potential MoA: Inhibition of bacterial DNA gyrase.

Target-based enzymatic assays can confirm these mechanisms. For example, a DNA gyrase inhibition assay would measure the compound's ability to block the supercoiling of DNA, confirming it as a direct target.[7][13] Further studies may also investigate effects on cell membrane integrity or protein synthesis.[1][9]

References

In vitro cytotoxicity assay of compounds derived from 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity evaluation of compounds derived from or related to a 2-phenyl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold. The protocols and data presented are synthesized from various studies on thiazole derivatives and their anticancer properties.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] This document outlines the methodologies for assessing the in vitro cytotoxic effects of novel thiazole-based compounds against various cancer cell lines and presents exemplary data from published research.

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The cytotoxic activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. The data below is compiled from multiple studies and showcases the potential of this class of compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4c Benzylidene hydrazinyl-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4b Benzylidene hydrazinyl-thiazole-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
5 Acetoxy derivativeMCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41
HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51
5b Phthalimide-thiazoleMCF-7 (Breast)0.2 ± 0.01--
5k Phthalimide-thiazoleMDA-MB-468 (Breast)0.6 ± 0.04--
5g Phthalimide-thiazolePC-12 (Pheochromocytoma)0.43 ± 0.06--
4b 4-chlorophenylthiazolylMDA-MB-231 (Breast)3.52Sorafenib1.18
4d 3-nitrophenylthiazolylMDA-MB-231 (Breast)1.21Sorafenib1.18
16b Thiadiazole-thiazole hybridHepG2-1 (Liver)0.69 ± 0.41Doxorubicin0.72 ± 0.52
21 Thiadiazole-thiazole hybridHepG2-1 (Liver)1.82 ± 0.94Doxorubicin0.72 ± 0.52

Table compiled from data in references[1][2][3][4]. Please refer to the original publications for detailed structures and experimental conditions.

Experimental Protocols

The most common method for assessing the in vitro cytotoxicity of these compounds is the MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)[1][3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete growth medium.[5] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).[1][4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of thiazole derivatives.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, HepG2) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Thiazole Derivative Stock Solution (in DMSO) Treatment 4. Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (48-72 hours) Treatment->Incubation MTT_Addition 6. MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization 7. Formazan Crystal Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance 8. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance Calculation 9. % Cell Viability Calculation Absorbance->Calculation IC50 10. IC50 Determination Calculation->IC50

Caption: Workflow for In Vitro Cytotoxicity Screening using MTT Assay.

Signaling Pathway: Apoptosis Induction

Several studies suggest that cytotoxic thiazole derivatives can induce apoptosis in cancer cells.[1][2][6] This often involves the intrinsic pathway, characterized by changes in mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.

G cluster_pathway Apoptosis Induction Pathway Thiazole Thiazole Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Inhibition Thiazole->VEGFR2 p53 p53 Activation Thiazole->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 MMP Mitochondrial Membrane Potential Decrease Bax->MMP Bcl2->MMP Caspase Caspase Activation (e.g., Caspase-3) MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed Apoptotic Pathway for Cytotoxic Thiazole Derivatives.

References

Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. The presence of the thiazole ring, a common scaffold in medicinal chemistry, coupled with the fluorophenyl and carboxylic acid moieties, provides multiple points for chemical modification to explore structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of the carboxylic acid group to form amides, esters, and hydrazides, which are common strategies in drug discovery to modulate physicochemical properties and biological activity. Thiazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, often through the inhibition of key signaling pathways.[1][2]

Biological Significance of Thiazole Derivatives

Derivatives of the this compound core have been investigated for their potential as targeted cancer therapeutics. Notably, various substituted thiazole carboxamides have been shown to exhibit inhibitory activity against critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[3][4][5] Inhibition of these pathways can lead to decreased cancer cell proliferation, survival, and migration.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of many cancers. Thiazole-based compounds have been designed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[3][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes ThiazoleDerivative 2-(4-fluorophenyl)-4-methyl-1,3-thiazole -5-carboxylic acid Derivative ThiazoleDerivative->PI3K inhibits ThiazoleDerivative->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. Certain 2-aryl-thiazole derivatives have been identified as potent EGFR inhibitors.[4][5]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes ThiazoleDerivative 2-(4-fluorophenyl)-4-methyl-1,3-thiazole -5-carboxylic acid Derivative ThiazoleDerivative->EGFR inhibits

EGFR signaling pathway and inhibition by thiazole derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

General Workflow for Derivatization

Derivatization_Workflow Start 2-(4-fluorophenyl)-4-methyl -1,3-thiazole-5-carboxylic acid Coupling Amide Coupling Start->Coupling Esterification Esterification Start->Esterification Hydrazinolysis Hydrazinolysis Start->Hydrazinolysis Amide Amide Derivatives Purification Purification & Characterization Amide->Purification Ester Ester Derivatives Ester->Purification Hydrazide Hydrazide Derivatives Hydrazide->Purification Coupling->Amide Esterification->Ester Hydrazinolysis->Hydrazide

General workflow for the derivatization of the title compound.
Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes the synthesis of amide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

Quantitative Data for Amide Synthesis:

Amine SubstrateCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
4-Chloro-2-methylanilineThionyl Chloride, then amineDichloromethane469[1]
2,4-DichloroanilineThionyl Chloride, then amineDichloromethane458[1]
Various primary aminesEDC, HOBt, DIPEADMF1842-89[8]
Various secondary aminesEDC, HOBt, DIPEADMF1842-89[8]
Protocol 2: Ester Synthesis via Fischer Esterification

This protocol outlines the synthesis of ester derivatives through acid-catalyzed esterification.[9][10]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate, saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary to yield the pure ester derivative.

Quantitative Data for Ester Synthesis (General):

AlcoholCatalystReaction ConditionsYield (%)Reference
Primary AlcoholsH₂SO₄RefluxGenerally high[9]
Secondary AlcoholsH₂SO₄RefluxModerate to high[9]
Various AlcoholsDCC, DMAPRoom TemperatureHigh
Protocol 3: Hydrazide Synthesis

This protocol describes the formation of the carbohydrazide derivative, which can be a key intermediate for further derivatization.[11]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Ice bath

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the completion of the acid chloride formation (e.g., by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

  • Hydrazinolysis: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) and triethylamine (2.0 eq) in DCM.

  • Add the hydrazine solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide.

Quantitative Data for Hydrazide Synthesis (from related compounds):

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Thiazole-5-carboxylic acid | SOCl₂, then N₂H₄·H₂O | DCM | 4-8 | Good to high | General protocol | | Azelaic Acid | H₂SO₄, N₂H₄·H₂O | Methanol (Flow) | <0.5 | 86 |[11] |

Conclusion

The derivatization of this compound into amides, esters, and hydrazides provides a versatile platform for the development of novel therapeutic agents. The protocols outlined above offer robust methods for synthesizing these derivatives, allowing for extensive exploration of their biological activities, particularly as inhibitors of cancer-related signaling pathways. Careful selection of derivatizing agents and reaction conditions is crucial for optimizing yields and achieving the desired molecular diversity for SAR studies.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] The core scaffold, 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, serves as a key intermediate in the synthesis of various bioactive molecules.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of its analogs to identify and characterize potential therapeutic agents.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds to identify "hits" that modulate a specific biological pathway.[5] This process utilizes robotics, sensitive detectors, and sophisticated data analysis to accelerate the discovery of novel drug candidates.[5][6] These application notes outline a robust workflow for a cell-based HTS campaign designed to identify analogs with cytotoxic activity against a human cancer cell line, a common starting point for oncology drug discovery. The protocols provided herein cover primary screening, hit confirmation, and dose-response analysis to ensure the identification of reliable and potent compounds for further development.

Materials and Methods

Cell Line and Culture Conditions
  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT-116)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Compound Library

A collection of this compound analogs should be dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. For screening, these will be further diluted.

Reagents and Consumables
  • Cell culture-treated, sterile, 384-well black, clear-bottom microplates.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Control compounds:

    • Positive Control (inhibitor): Staurosporine (10 µM final concentration).

    • Negative Control (vehicle): DMSO (0.1% final concentration).

Equipment
  • Automated liquid handling system.

  • Multimode microplate reader with luminescence detection capabilities.

  • CO2 incubator.

  • Centrifuge for microplates.

Experimental Workflow

The HTS workflow is designed to efficiently screen a large library of compounds and progressively narrow down the number of candidates for more detailed analysis.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation A Compound Library Preparation (10 mM in DMSO) C Compound Addition (e.g., 10 µM final concentration) A->C B Cell Seeding in 384-well Plates (e.g., 5,000 cells/well) B->C D Incubation (48-72 hours) C->D Controls: Positive (Staurosporine) Negative (DMSO) E Cell Viability Assay (e.g., CellTiter-Glo®) D->E F Data Acquisition (Luminescence Reading) E->F G Quality Control (Z'-factor) F->G H Hit Identification (e.g., >3 SD from mean) G->H I Hit Confirmation (Re-testing) H->I J Dose-Response Analysis (IC50) I->J K Secondary/Orthogonal Assays J->K

Caption: High-throughput screening workflow for identifying cytotoxic analogs.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening

This protocol is for the initial screening of the entire compound library at a single concentration to identify "hits".

  • Cell Seeding:

    • Harvest and count HCT-116 cells.

    • Dilute the cells in a culture medium to a density of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare a daughter plate by diluting the 10 mM stock compounds to 200 µM in the culture medium.

    • Using an automated liquid handler, transfer 5 µL of the compound solutions from the daughter plate to the cell plate, resulting in a final concentration of 10 µM.

    • Add positive (Staurosporine) and negative (DMSO) controls to designated wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

  • Hit Selection:

    • Select compounds that exhibit a statistically significant reduction in cell viability (e.g., greater than 3 standard deviations from the mean of the negative controls) for follow-up.

  • Dose-Response Plate Preparation:

    • Prepare a serial dilution of the selected hit compounds, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Perform the cell viability assay as described in Protocol 1, but instead of a single concentration, add the serially diluted compounds to the cells.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Fit the dose-response data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Data Presentation

Quantitative data from the screening and subsequent analyses should be organized into clear, structured tables for easy comparison and interpretation.

Table 1: Primary Screening Hit Summary

Compound ID% Inhibition at 10 µMZ-ScoreHit (Yes/No)
Analog-00185.24.1Yes
Analog-00212.50.6No
Analog-00392.14.8Yes
............

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill Slope
Analog-0012.51.20.99
Analog-0030.81.10.98
............

Potential Signaling Pathway

While the exact mechanism of action for novel compounds is unknown, many cytotoxic agents induce apoptosis. A potential signaling pathway that could be investigated in secondary assays is the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A Thiazole Analog B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis G->H

Caption: Hypothesized intrinsic apoptosis pathway induced by active compounds.

Conclusion

The protocols and workflow described in these application notes provide a robust framework for the high-throughput screening of this compound analogs. By following these guidelines, researchers can effectively identify and characterize novel compounds with cytotoxic activity, paving the way for the development of new anticancer therapeutics. Rigorous data analysis and follow-up studies, including secondary assays to elucidate the mechanism of action, are crucial next steps in the drug discovery process.

References

Application of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in the Synthesis of Potent and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Selective inhibition of COX-2 over its isoform, COX-1, is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The thiazole scaffold has emerged as a privileged structure in the design of novel COX-2 inhibitors. This application note details the use of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a versatile starting material for the synthesis of a series of potent and selective COX-2 inhibitors. By converting the carboxylic acid moiety into various carboxamides, researchers can explore the structure-activity relationship (SAR) and optimize the pharmacological profile of these compounds.

Core Synthesis Strategy

The primary synthetic route involves the coupling of this compound with a variety of substituted anilines to generate a library of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide derivatives. This amide bond formation is a robust and versatile reaction, allowing for the introduction of diverse chemical functionalities to probe the binding pocket of the COX-2 enzyme.

Mechanism of Action

The synthesized thiazole carboxamide derivatives are designed to selectively bind to the active site of the COX-2 enzyme. The 2-(4-fluorophenyl) and 4-methyl groups on the thiazole ring are crucial for establishing key interactions within the hydrophobic channel of the enzyme. The carboxamide linkage and the substituted phenyl ring attached to it can be tailored to interact with the secondary pocket of the COX-2 active site, a feature that is not present in COX-1, thus conferring selectivity. By blocking the active site, these inhibitors prevent the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized 2-(substituted-phenyl)-4-methylthiazole-5-carboxamide derivatives, demonstrating the potential for potent and selective COX-2 inhibition. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher SI indicating greater selectivity for COX-2.

Compound IDR Group (on Carboxamide Phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
1a 3,4,5-trimethoxy2.650.9582.77
1b 4-chloro0.2390.1911.25
1c 4-fluoro>1005.67>17.6
1d 4-methyl15.41.2312.5
1e 3,4-dichloro1.540.871.77
Celecoxib (Reference Drug)2.380.0021190

Note: The data presented is a representative compilation from various sources and may not be from a single study. The specific activities of derivatives of this compound would require dedicated synthesis and testing.

Experimental Protocols

General Protocol for the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide Derivatives

This protocol is adapted from a general procedure for the synthesis of similar thiazole carboxamide derivatives.[1][2]

Materials:

  • This compound

  • Substituted aniline (e.g., 3,4,5-trimethoxyaniline, 4-chloroaniline, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated carboxylic acid solution, add the desired substituted aniline (1.1 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro COX-1/COX-2 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using commercially available COX inhibitor screening assay kits or by following established literature protocols.

Principle:

The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Synthesized thiazole carboxamide derivatives

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm at different time points using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Visualizations

Synthesis_Workflow start 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid reaction Amide Coupling Reaction start->reaction reagents Substituted Aniline, EDCI, DMAP, DCM reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxamide Derivative purification->product

Caption: Synthetic workflow for the preparation of COX-2 inhibitors.

COX2_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Pro-inflammatory Prostaglandins PGH2->PGs Inflammation Pain & Inflammation PGs->Inflammation Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by thiazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Amide Coupling Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization COX1_Assay In vitro COX-1 Assay Characterization->COX1_Assay COX2_Assay In vitro COX-2 Assay Characterization->COX2_Assay IC50_Calc IC50 Determination COX1_Assay->IC50_Calc COX2_Assay->IC50_Calc

References

Application Notes and Protocols for Cell-based Assays: Evaluating Derivatives of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of derivatives of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anti-inflammatory and cytotoxic activities. The following protocols and data presentation guidelines are designed to assist in the systematic assessment of these derivatives.

Overview of Relevant Biological Activities

Derivatives of the this compound scaffold have been investigated for various biological effects. Key areas of interest include their potential to modulate inflammatory pathways and to induce cytotoxicity in cancer cells. Thiazole-containing compounds are known to exhibit a range of biological activities, and understanding their effects at the cellular level is a critical step in the drug discovery process.

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for comparing the potency and efficacy of different derivatives. The following tables provide templates and example data for cytotoxicity and anti-inflammatory assays.

Table 1: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines (IC50 Values)

Compound IDCell LineAssay Duration (h)IC50 (µM)Reference Compound (IC50 µM)
Derivative A MCF-7 (Breast)48[Insert Data]Doxorubicin ([Insert Data])
Derivative B HepG2 (Liver)48[Insert Data]Doxorubicin ([Insert Data])
Derivative C A549 (Lung)48[Insert Data]Cisplatin ([Insert Data])
Compound 4c MCF-7Not Specified2.57 ± 0.16Staurosporine (6.77 ± 0.41)[1]
Compound 4c HepG2Not Specified7.26 ± 0.44Staurosporine (8.4 ± 0.51)[1]
Compound 5f KF-28 (Ovarian)720.0061Not Specified
Compound 5c Hela (Cervical)720.00065Not Specified

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

Compound IDCell LineAssayParameter MeasuredIC50 (µM) or % InhibitionReference Compound
Derivative X RAW 264.7Griess AssayNitric Oxide (NO)[Insert Data]L-NAME ([Insert Data])
Derivative Y RAW 264.7ELISATNF-α[Insert Data]Dexamethasone ([Insert Data])
Derivative Z RAW 264.7ELISAIL-6[Insert Data]Dexamethasone ([Insert Data])
COB-141 MDA-MB-231ELISAIL-6 SecretionMore potent than C10Phenylmethimazole (C10)[2]
TZD-OCH2CH3 RAW 264.7Griess AssayNitric Oxide (NO)IC50 = 65 µg/mLNot Specified[3]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well in 500 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazole derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells with LPS only, and cells with compound only.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-treated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS and the test compounds, centrifuge the culture plates to pellet any cells and collect the supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and diluted cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of TNF-α or IL-6 in the samples and express the results as a percentage of inhibition of cytokine production compared to the LPS-treated control.

Visualization of Pathways and Workflows

Inflammatory Signaling Pathway in Macrophages

The following diagram illustrates a simplified signaling pathway leading to the production of inflammatory mediators in macrophages upon stimulation with LPS, a common pathway that thiazole derivatives may modulate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates (degradation) NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates iNOS_protein iNOS (protein) NO Nitric Oxide (NO) iNOS_protein->NO TNF_protein TNF-α (protein) TNF_secreted Secreted TNF-α TNF_protein->TNF_secreted Secretion IL6_protein IL-6 (protein) IL6_secreted Secreted IL-6 IL6_protein->IL6_secreted iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene Induces Transcription TNF_gene TNF-α Gene NFkappaB_nuc->TNF_gene IL6_gene IL-6 Gene NFkappaB_nuc->IL6_gene iNOS_gene->iNOS_protein Translation TNF_gene->TNF_protein IL6_gene->IL6_protein LPS LPS LPS->TLR4 Binds Thiazole Thiazole Derivative Thiazole->IKK Thiazole->NFkappaB_nuc

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow Diagrams

The following diagrams outline the step-by-step workflows for the described cell-based assays.

MTT Assay Workflow

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Thiazole Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Griess Assay Workflow

G start Start seed Seed RAW 264.7 Cells in 24-well Plate start->seed incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Thiazole Derivatives (1h) incubate1->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect react Mix Supernatant with Griess Reagent collect->react incubate2 Incubate 10-15 min react->incubate2 read Read Absorbance at 540 nm incubate2->read analyze Analyze Data (% Inhibition) read->analyze end End analyze->end

Caption: Workflow for the Griess assay for nitric oxide.

ELISA Workflow for Cytokines

G start Start prepare_supernatant Prepare Cell Culture Supernatants (as in Griess Assay) start->prepare_supernatant coat Coat Plate with Capture Antibody prepare_supernatant->coat block Block Plate coat->block add_samples Add Standards and Supernatants block->add_samples add_detect Add Detection Antibody add_samples->add_detect add_enzyme Add Enzyme Conjugate add_detect->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data (Calculate Concentration) read->analyze end End analyze->end

Caption: General workflow for a sandwich ELISA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Thiazole Ester Precursor

  • Question: My Hantzsch reaction to synthesize ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is giving a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the Hantzsch thiazole synthesis can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Purity of Reactants: Ensure the high purity of your starting materials: 4-fluorobenzaldehyde, ethyl acetoacetate, and thioacetamide. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.

    • Reaction Conditions: The classical Hantzsch synthesis often requires elevated temperatures. If the reaction is being run at room temperature, a gradual increase in temperature may be necessary. Refluxing in a suitable solvent like ethanol is a common practice.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Stoichiometry: Ensure the correct molar ratios of the reactants are being used.

    • Alternative Energy Sources: Consider using microwave irradiation or ultrasonication, which have been shown to significantly reduce reaction times and improve yields in many Hantzsch syntheses.[1]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurities in my reaction mixture alongside the desired thiazole ester. What are these side products and how can I minimize their formation?

  • Answer: A common side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers. To minimize the formation of these and other byproducts:

    • Control of pH: Maintain a neutral or slightly basic reaction medium. The use of a non-acidic solvent or the addition of a mild base can prevent the formation of the imino tautomer.

    • Reaction Temperature: Overheating can lead to decomposition of reactants or products. Optimize the temperature to favor the formation of the desired thiazole.

    • Purification: If side products are still formed, they can often be separated from the desired product by column chromatography or recrystallization.

Issue 3: Incomplete Hydrolysis of the Ester

  • Question: The hydrolysis of my ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate to the carboxylic acid is not going to completion. How can I drive this reaction forward?

  • Answer: Incomplete hydrolysis can be addressed by:

    • Reaction Time and Temperature: Ensure the reaction is stirred at room temperature for a sufficient duration. If the reaction is still incomplete, gentle heating can be applied, but monitor for any potential degradation.

    • Base Concentration: Use an adequate excess of the base (e.g., sodium hydroxide) to ensure complete saponification of the ester.

    • Solvent System: A mixture of solvents like THF, methanol, and water is often effective in dissolving both the ester and the hydroxide, facilitating the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis involves the condensation of an α-haloketone (or in this case, a β-ketoester which can enolize and be halogenated in situ or used with a suitable sulfur source) with a thioamide. The reaction proceeds through the formation of a key intermediate which then cyclizes and dehydrates to form the thiazole ring.

Q2: Can I use a different thioamide source instead of thioacetamide?

A2: Yes, other thioamides can be used, which will result in a different substituent at the 2-position of the thiazole ring. For the synthesis of the title compound, thioacetamide is required to introduce the methyl group at this position.

Q3: What are some recommended catalysts for this reaction?

A3: While the Hantzsch synthesis can proceed without a catalyst, various catalysts can improve the reaction rate and yield. These include Lewis acids, Brønsted acids, and heterogeneous catalysts like silica-supported tungstosilisic acid.[1] The choice of catalyst should be optimized for the specific substrates.

Q4: How can I purify the final product, this compound?

A4: The final carboxylic acid is typically a solid and can be purified by recrystallization from a suitable solvent system. Common solvents for recrystallization of similar organic acids include ethanol, methanol, or mixtures of ethanol and water. The purity can be assessed by melting point determination and chromatographic techniques like HPLC.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the yield of a Hantzsch thiazole synthesis. This data is based on general findings for similar reactions and should be used as a guide for optimization.

Table 1: Effect of Solvent on Yield in a Representative Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux575
2MethanolReflux570
3Acetic Acid100365
4DMF100380
5Water100660

Table 2: Effect of Catalyst on Yield in a Representative Hantzsch Thiazole Synthesis in Ethanol

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1NoneReflux860
2p-Toluenesulfonic acid (10)Reflux485
3Ytterbium(III) triflate (5)Reflux390
4Silica-supported tungstosilisic acid (15)Reflux292

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (Representative Procedure)

This is a general procedure based on typical Hantzsch thiazole syntheses.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thioacetamide (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of a suitable catalyst, such as p-toluenesulfonic acid (0.1 equivalents).

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Protocol 2: Hydrolysis to this compound

  • Dissolve ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.

  • To this solution, add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the organic solvents under reduced pressure.

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

Mandatory Visualization

Hantzsch_Synthesis_Workflow cluster_synthesis Step 1: Hantzsch Thiazole Synthesis cluster_hydrolysis Step 2: Hydrolysis Reactants 4-Fluorobenzaldehyde Ethyl Acetoacetate Thioacetamide Reaction Reflux in Ethanol (with optional catalyst) Reactants->Reaction Condensation Ester Ethyl 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate Reaction->Ester Hydrolysis_Reaction NaOH THF/Methanol/Water Ester->Hydrolysis_Reaction Acidification Acidification (HCl) Hydrolysis_Reaction->Acidification Final_Product 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Acidification->Final_Product

Caption: Experimental workflow for the synthesis of the target molecule.

Troubleshooting_Low_Yield Start Low/No Yield of Thiazole Ester Purity Check Purity of Reactants Start->Purity Conditions Optimize Reaction Conditions (Temperature, Time) Start->Conditions Stoichiometry Verify Stoichiometry Start->Stoichiometry Energy Consider Alternative Energy (Microwave, Ultrasound) Start->Energy Resolution Improved Yield Purity->Resolution Conditions->Resolution Stoichiometry->Resolution Energy->Resolution

Caption: Troubleshooting logic for addressing low product yield.

References

Purification challenges of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of Precipitated Product After Hydrolysis and Acidification

  • Question: I've completed the hydrolysis of the ethyl ester precursor and acidified the aqueous solution, but I'm getting a very low yield of my carboxylic acid. What could be the problem?

  • Answer:

    • Incomplete Hydrolysis: The hydrolysis of the ester to the carboxylic acid may be incomplete. Ensure that the reaction has been stirred for a sufficient time at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to confirm the disappearance of the starting ester.

    • Incorrect pH: The precipitation of the carboxylic acid is highly dependent on the pH of the solution. You must acidify the solution to a pH of approximately 1-2 to ensure complete protonation of the carboxylate salt.[1] Use a reliable pH meter or pH paper to verify the final pH.

    • Co-solvents: If organic solvents like ethanol or THF were used in the hydrolysis step, ensure they are removed (e.g., by evaporation) before acidification.[1] The presence of these solvents can increase the solubility of the carboxylic acid in the aqueous phase, thus reducing the precipitated yield.

    • Premature Filtration: Allow sufficient time for the product to fully precipitate after acidification, potentially at a reduced temperature (e.g., 0-5 °C), before filtration.

Issue 2: The Final Product is an Oil or Gummy Solid and Fails to Crystallize

  • Question: After acidification and filtration, my product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?

  • Answer:

    • Presence of Impurities: Oily products are often indicative of impurities that inhibit crystallization. The most common impurity is the unreacted starting ester.

    • Solvent Choice for Recrystallization: A carefully chosen solvent system is crucial for obtaining a crystalline product. Consider recrystallization from a suitable solvent. For thiazole carboxylic acids, common solvents include ethanol, methanol, or solvent mixtures like THF/hexane or ethyl acetate/hexane.[2]

    • Trituration: Try triturating the oily product with a non-polar solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often remove sticky impurities and induce crystallization of the product.

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Issue 3: Persistent Yellow or Brown Color in the Final Product

  • Question: My isolated this compound is off-white or yellow, and recrystallization is not removing the color. What can I do?

  • Answer:

    • Activated Charcoal Treatment: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent (e.g., hot ethanol), add a small amount of activated charcoal (typically 1-5% by weight), stir or heat at reflux for a short period (15-30 minutes), and then filter the hot solution through celite to remove the charcoal. The purified product can then be crystallized from the filtrate.

    • Oxidative Byproducts: The color may be due to minor oxidative byproducts. Ensure that the synthesis and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

    • Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography may be necessary to remove the colored impurities.

Issue 4: Presence of Starting Ester in the Final Product Confirmed by NMR/LC-MS

  • Question: My analytical data (NMR or LC-MS) shows that my final product is contaminated with the corresponding ethyl or methyl ester. How can I remove it?

  • Answer:

    • Repeat the Hydrolysis: The most straightforward approach is to subject the impure mixture to the hydrolysis conditions again to convert the remaining ester to the carboxylic acid.

    • Base Wash: Dissolve the impure product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ester will remain in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure carboxylic acid.

    • Column Chromatography: If the above methods are not successful, column chromatography can be used to separate the more polar carboxylic acid from the less polar ester.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthesis method for this compound?

    • A common route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[3][4] In many cases, the corresponding ethyl or methyl ester is synthesized first and then hydrolyzed to the final carboxylic acid.[1][5]

  • Q2: What are the most likely impurities in my final product?

    • The most common impurities are unreacted starting materials from the synthesis, particularly the ethyl or methyl ester precursor if the final step is hydrolysis. Other potential impurities can include byproducts from side reactions of the Hantzsch synthesis.[6]

  • Q3: What solvent systems are recommended for recrystallization?

    • For thiazole-based carboxylic acids, polar solvents are generally effective. Consider trying ethanol, methanol, or isopropanol. For solvent mixtures, systems like tetrahydrofuran (THF)/hexane, ethyl acetate/hexane, or methanol/water can also be effective.[2] The optimal solvent system should be determined experimentally.

  • Q4: How can I monitor the purity of my product during purification?

    • High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of thiazole carboxylic acids and detecting impurities.[7] Thin Layer Chromatography (TLC) is a quicker method for monitoring the progress of reactions and the effectiveness of purification steps. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and purity of the final product.

Data Presentation

Table 1: Comparison of Purification Methods for Thiazole Carboxylic Acids

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the product is somewhat soluble in the cold solvent. May not remove impurities with similar solubility.
Acid-Base Extraction >99%85-95%Highly effective for separating acidic products from neutral or basic impurities (like the starting ester).Requires the use of multiple solvents and can be more time-consuming.
Column Chromatography >99.5%50-80%Excellent for separating complex mixtures and closely related impurities.More expensive, time-consuming, and uses larger volumes of solvent.
Trituration Variable (depends on impurities)>90%Good for removing sticky or oily impurities and inducing crystallization.Less effective for removing impurities that are solids.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture until the solid completely dissolves.

  • If the solution is colored, consider an activated charcoal treatment as described in the troubleshooting section.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolve the crude product (containing the carboxylic acid and neutral impurities like the ester) in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake the funnel, venting frequently.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer, while the neutral ester remains in the lower organic layer.

  • Drain the lower organic layer.

  • Wash the aqueous layer with fresh ethyl acetate to remove any residual neutral impurities.

  • Transfer the aqueous layer to a beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH is ~1-2.

  • The pure carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 4-fluorobenzamide, ethyl acetoacetate) ester Ester Intermediate (Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate) start->ester Hantzsch Synthesis hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) ester->hydrolysis acidification Acidification (e.g., HCl to pH 1-2) hydrolysis->acidification filtration Filtration & Washing acidification->filtration crude Crude Carboxylic Acid filtration->crude final_product Pure this compound crude->final_product Recrystallization / Further Purification

Caption: General workflow for the synthesis and purification of the target compound.

G start Is the product pure after initial precipitation? yes Purification Complete start->yes Yes no No, impurities detected start->no No impurity_type What is the nature of the impurity? no->impurity_type color Colored Impurity impurity_type->color Color ester Starting Ester Present impurity_type->ester Ester oily Product is Oily/Gummy impurity_type->oily Physical Form charcoal Treat with Activated Charcoal color->charcoal acid_base Perform Acid-Base Extraction ester->acid_base recrystallize Recrystallize from a suitable solvent oily->recrystallize charcoal->yes acid_base->yes recrystallize->yes

Caption: Troubleshooting flowchart for purification challenges.

References

Recrystallization Methods for Thiazole-5-Carboxylic Acids: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of thiazole-5-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing thiazole-5-carboxylic acid?

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For thiazole-5-carboxylic acids, a polar protic solvent is often a good choice. Based on available data for thiazole derivatives, solvent systems involving alcohols and water are highly effective. A mixed solvent system, such as ethanol/water or methanol/water, is often recommended. This allows for fine-tuning of the solvent polarity to achieve optimal crystallization.

Q2: My thiazole-5-carboxylic acid is a powder. Do I need to recrystallize it?

While the product from synthesis may appear as a solid, it often contains impurities trapped within the crystal lattice or adsorbed to the surface. Recrystallization is a crucial purification step to remove these impurities, which can include unreacted starting materials, byproducts, and colored materials. A successful recrystallization will typically yield well-formed crystals with a sharp melting point.

Q3: How can I determine the optimal solvent ratio for a mixed solvent system?

To determine the optimal ratio for a mixed solvent system like ethanol/water, dissolve the crude thiazole-5-carboxylic acid in the minimum amount of hot ethanol (the "good" solvent). Then, add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Solvent Selection Guide

Solvent SystemSuitability for RecrystallizationComments
Single Solvents
WaterPoorThiazole-5-carboxylic acid has low solubility in cold water, but solubility increases with temperature. May be suitable for some derivatives.
EthanolGoodOften used as the primary solvent in a mixed-solvent system.
MethanolGoodSimilar to ethanol, a good primary solvent for mixed-solvent systems.[1]
Tetrahydrofuran (THF)ModerateCan be used for some 2-amino-thiazole-5-carboxylic acid derivatives.[1]
HexanePoorGenerally unsuitable as a primary solvent due to the polarity of the carboxylic acid. Can be used as an anti-solvent.[1]
Acetic AcidModerateCan be used, but its high boiling point can make it difficult to remove from the final product.
Mixed Solvents
Ethanol/WaterExcellentA commonly recommended system. The ratio can be adjusted to optimize yield and purity.
Methanol/WaterExcellentAnother effective mixed-solvent system for polar heterocyclic compounds.[1]
THF/HexaneGoodSuitable for less polar derivatives of thiazole-5-carboxylic acid.[1]

Experimental Protocols

Protocol 1: Recrystallization of Thiazole-5-Carboxylic Acid using an Ethanol/Water Solvent System

This protocol is a representative procedure based on methods for similar heterocyclic carboxylic acids.

Materials:

  • Crude thiazole-5-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude thiazole-5-carboxylic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of your compound through the filter paper. The hot ethanol in the receiving flask will help to keep the dissolved solid from crashing out in the funnel.

  • Addition of Anti-Solvent: To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guides

Issue 1: The compound does not crystallize upon cooling.

Possible Cause Solution
Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.1. Scratching: Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a small crystal of pure thiazole-5-carboxylic acid to induce crystallization.
The compound is highly soluble even at low temperatures.Consider using a different solvent system with a poorer solvent as the anti-solvent.

Issue 2: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute.This is less likely with thiazole-5-carboxylic acid but can occur with impurities. Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation temperature and try to induce crystallization at a lower temperature.
The solution is too concentrated.Add more of the "good" solvent to the hot solution, reheat to ensure complete dissolution, and then cool slowly.
Rapid cooling.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.

Issue 3: The recrystallization yield is very low.

Possible Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is hot and use a stemless funnel. Add a slight excess of the "good" solvent before filtration and evaporate it off after.
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent for washing to minimize redissolving the product.
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize precipitation.

Issue 4: The crystals are colored.

Possible Cause Solution
Colored impurities are present.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of thiazole-5-carboxylic acids.

Troubleshooting_Tree cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue too_much_solvent Too much solvent? -> Evaporate some solvent no_crystals->too_much_solvent supersaturated Supersaturated? -> Scratch flask or seed no_crystals->supersaturated too_concentrated Too concentrated? -> Add more 'good' solvent oiling_out->too_concentrated rapid_cooling Cooled too quickly? -> Ensure slow cooling oiling_out->rapid_cooling excess_solvent Excess solvent used? -> Use minimum next time low_yield->excess_solvent wash_issue Washing with warm solvent? -> Use ice-cold solvent low_yield->wash_issue

Caption: Troubleshooting decision tree for common recrystallization issues.

References

By-product formation in the synthesis of 2-aryl-4-methylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aryl-4-methylthiazoles, primarily via the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aryl-4-methylthiazoles?

A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 2-aryl-4-methylthiazoles, a substituted phenacyl halide (an α-haloketone) is typically reacted with a thioamide.

Q2: What are the primary by-products observed in the synthesis of 2-aryl-4-methylthiazoles?

A2: The main by-products in the Hantzsch synthesis of 2-aryl-4-methylthiazoles are often regioisomers and rearranged products.[3] When unsymmetrical α-haloketones are used, the reaction can potentially yield two different regioisomers. Additionally, under certain conditions, rearranged products can form. Tar-like impurities can also be a significant issue, often arising from the decomposition of starting materials or intermediates.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A common solvent system for TLC analysis is a mixture of ethyl acetate and hexane.[4]

Q4: My 2-aryl-4-methylthiazole product is an oil and difficult to purify. What can I do?

A4: Oily products can be challenging. Here are a few strategies to consider:

  • Trituration: Attempt to solidify the oil by triturating it with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization.

  • Solvent-induced crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed. Allowing the mixture to stand may promote crystallization.

  • Seeding: If you have a small amount of crystalline product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.

  • Purification as a salt: If your thiazole has a basic nitrogen atom, you can try to form a salt (e.g., hydrochloride or picrate) which is often a crystalline solid and easier to purify by recrystallization. The free base can then be regenerated.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a frequent problem in organic synthesis. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction by TLC to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, excessive heat can lead to decomposition and by-product formation. Experiment with a range of temperatures to find the optimum.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of the thioamide is sometimes employed to ensure complete consumption of the α-haloketone.
Poor Quality Starting Materials Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. Purify starting materials by recrystallization or distillation if necessary.
Decomposition of Product during Workup Some thiazole derivatives can be sensitive to strong acids or bases used during the workup procedure. Use mild workup conditions and avoid prolonged exposure to harsh reagents.
Issue 2: Formation of Multiple Products (By-products)

The formation of by-products, particularly regioisomers, is a common challenge that complicates purification and reduces the yield of the desired product.

When an unsymmetrical α-haloketone is reacted with a thioamide, two different thiazole regioisomers can be formed. The regioselectivity of the reaction is influenced by steric and electronic factors of the substituents on the α-haloketone.[3]

Experimental Workflow for Minimizing Regioisomer Formation

cluster_reactants Reactant Selection & Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant_Purity Ensure High Purity of α-haloketone and Thioamide Temperature_Control Optimize Reaction Temperature (e.g., Room Temp to Reflux) Reactant_Purity->Temperature_Control Proceed with pure reactants Solvent_Choice Select Appropriate Solvent (e.g., Ethanol, DMF) Solvent_Choice->Temperature_Control Reaction_Time Monitor Reaction by TLC to Determine Optimal Time Temperature_Control->Reaction_Time Catalyst Consider Use of a Catalyst (e.g., Lewis or Brønsted Acid) to enhance regioselectivity Reaction_Time->Catalyst If regioselectivity is poor Quenching Careful Quenching of the Reaction Mixture Reaction_Time->Quenching Catalyst->Quenching Extraction Extraction with a Suitable Organic Solvent Quenching->Extraction Purification Purification by Column Chromatography or Recrystallization Extraction->Purification

Caption: Workflow to minimize regioisomer by-products.

While comprehensive tables are scarce in the literature, studies have shown that reaction conditions can significantly influence the ratio of products. For instance, a one-pot, solvent-free approach for the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been reported to result in the exclusive formation of a single regioisomer in high yields.[3]

Reaction Condition Key Observation Impact on By-products Reference
Solvent-free, grinding at 70-80°CExclusive formation of a single regioisomer.Minimizes the formation of regioisomeric by-products.[3]
Acidic conditions (e.g., 10M HCl in EtOH)Can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole by-products.Introduces a different class of isomeric by-products.[5]
Microwave irradiationCan lead to shorter reaction times and improved yields, potentially reducing by-product formation.May reduce the formation of degradation products due to shorter reaction times.[6]
Issue 3: Purification Challenges

Separating the desired 2-aryl-4-methylthiazole from by-products and unreacted starting materials can be a significant hurdle.

  • Column Chromatography: This is the most common method for separating closely related compounds. The choice of solvent system is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to achieve separation. For basic thiazole derivatives, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel column.[7]

  • Recrystallization: If the product is a solid, recrystallization is an effective purification technique. The key is to find a suitable solvent or solvent pair where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Fractional Crystallization: For separating mixtures of crystalline solids, fractional crystallization can be employed. This involves a series of sequential crystallization steps to enrich the desired component in the solid phase.

Logical Flow for Purification Strategy Selection

Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Trituration Attempt Trituration with a non-polar solvent Is_Solid->Trituration No (Oily) Is_Pure Is the product pure? Recrystallize->Is_Pure Fractional_Crystallization Consider Fractional Crystallization Recrystallize->Fractional_Crystallization If mixture of solids Column_Chromatography Perform Column Chromatography End Pure Product Column_Chromatography->End Is_Pure->Column_Chromatography No Is_Pure->End Yes Fractional_Crystallization->End Is_Solid_After_Trituration Did it solidify? Trituration->Is_Solid_After_Trituration Is_Solid_After_Trituration->Recrystallize Yes Is_Solid_After_Trituration->Column_Chromatography No

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-4-methylthiazoles (Hantzsch Synthesis)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenacyl halide (1.0 eq)

  • Thioamide (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

  • To a solution of the thioamide in the chosen solvent, add the substituted phenacyl halide in one portion.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Example: Synthesis of 2-Amino-4-phenylthiazole [4]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 5% Na2CO3 solution (20 mL) and swirl to mix.

  • Filter the mixture through a Büchner funnel and wash the filter cake with water.

  • Dry the collected solid to obtain the product.

Protocol for Minimizing Regioisomer Formation in the Synthesis of 2-Aryl-4-methyl-5-acylthiazoles[3]

Materials:

  • Unsymmetrical 1,3-diketone (1 mmol)

  • N-bromosuccinimide (NBS) (1 mmol)

  • Thiobenzamide (1 mmol)

  • Sodium carbonate (0.25 mmol)

Procedure:

  • In a mortar, grind the 1,3-diketone, NBS, thiobenzamide, and sodium carbonate together.

  • Heat the mixture at 70-80°C for 2 hours while continuing to grind.

  • After cooling, the solid reaction mixture can be directly purified by column chromatography to isolate the single regioisomeric product.

This technical support guide provides a starting point for addressing common issues in the synthesis of 2-aryl-4-methylthiazoles. For more specific problems, consulting the primary literature for analogous reactions is highly recommended.

References

Technical Support Center: Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step process. The first step is the Hantzsch thiazole synthesis to form an ester intermediate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. A one-pot synthesis where the Hantzsch condensation and subsequent hydrolysis are performed in a single reaction vessel is also a viable and efficient alternative.

Q2: What are the typical starting materials for the Hantzsch synthesis of the ester intermediate?

A2: The key starting materials are 4-fluorothiobenzamide and an α-haloacetoacetate, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.

Q3: I am experiencing low yields in my synthesis. What are the common causes?

A3: Low yields can stem from several factors including suboptimal reaction conditions (temperature, solvent, reaction time), impure starting materials, incorrect stoichiometry, or the formation of side products. Our troubleshooting guide below addresses these issues in detail.

Q4: Are there any significant side reactions to be aware of?

A4: Yes, particularly under strongly acidic conditions, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles. The stability of the reactants and intermediates is crucial in preventing unwanted side reactions.

Q5: How can I purify the final product, this compound?

A5: The final product is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Another common method involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the purified acid by adding acid.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Low conversion of starting materials or the formation of multiple products can lead to a decreased yield of the desired ester intermediate. The following table and workflow provide guidance on optimizing the reaction conditions.

Data Presentation: Optimizing Hantzsch Thiazole Synthesis Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield (%)
Solvent Dichloromethane (DCM)Ethanol or Ethanol/Water mixtureIncrease
Temperature Room TemperatureReflux (approx. 78-80 °C for Ethanol)Significant Increase
Catalyst NoneLewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-TsOH)Potential Increase
Reaction Time 1-2 hours4-6 hours (monitor by TLC)Increase to completion
Stoichiometry 1:1 (Thioamide:α-halo ester)Slight excess of thioamide (e.g., 1.1 eq.)Potential Increase

Experimental Workflow: Optimized Hantzsch Thiazole Synthesis

Hantzsch Synthesis Workflow start Start: Combine Reactants reactants 4-Fluorothiobenzamide Ethyl 2-chloroacetoacetate Ethanol (Solvent) start->reactants reflux Reflux at 78-80°C (4-6 hours) reactants->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool to RT Remove Solvent monitor->workup Reaction Complete extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ (aq) and Brine workup->extraction dry Dry with Na₂SO₄ Filter extraction->dry concentrate Concentrate in vacuo dry->concentrate product Crude Ethyl Ester concentrate->product

Caption: Optimized workflow for the Hantzsch synthesis of the ester intermediate.

Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Failure to completely hydrolyze the ethyl ester will result in a mixture of the ester and the desired carboxylic acid, complicating purification and reducing the final yield.

Data Presentation: Optimizing Ester Hydrolysis Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield (%)
Base Weak base (e.g., NaHCO₃)Strong base (e.g., NaOH, KOH)Significant Increase
Solvent Water onlyMethanol/Water or THF/Water mixtureIncrease
Temperature Room Temperature50-60 °CIncrease in rate
Reaction Time 1-2 hours2-4 hours (monitor by TLC)Increase to completion
Acidification Rapid addition of strong acidSlow, dropwise addition of acid at 0 °CImproved purity and precipitation

Experimental Workflow: Optimized Ester Hydrolysis

Ester Hydrolysis Workflow start Start: Dissolve Ester ester Ethyl 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate in Methanol/Water start->ester base Add NaOH (aq) Stir at 50-60°C (2-4h) ester->base monitor Monitor by TLC base->monitor cool Cool to 0°C monitor->cool Hydrolysis Complete acidify Slowly add HCl (aq) to pH ~2-3 cool->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash with cold water precipitate->wash dry Dry under vacuum wash->dry product Pure Carboxylic Acid dry->product

Caption: Optimized workflow for the hydrolysis of the ester to the carboxylic acid.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the key steps and the relationship between reactants, intermediates, and the final product.

Diagram: Synthetic Pathway

Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Fluorothiobenzamide C Ethyl 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloroacetoacetate B->C D 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid C->D Hydrolysis

Caption: Synthetic pathway for the target molecule.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

This protocol is adapted from efficient one-pot procedures for similar thiazole syntheses.

Materials:

  • 4-Fluorothiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

This protocol is based on the successful hydrolysis of a structurally similar methyl ester, which yielded the corresponding carboxylic acid in high purity and yield.[1]

Materials:

  • Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Dissolve the crude ethyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (e.g., a 3:1 THF:MeOH mixture).

  • Add a solution of sodium hydroxide (2.0 eq) in water to the ester solution.

  • Stir the reaction mixture at room temperature for 30 minutes, then gently heat to 50-60°C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, concentrate the mixture in vacuo to remove the organic solvents.

  • Dissolve the residue in water and cool the solution to 0°C in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.

  • A precipitate of the carboxylic acid will form. Continue stirring at 0°C for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the purified this compound in a vacuum oven. A yield of over 90% can be expected.[1]

References

Technical Support Center: Troubleshooting Low Solubility of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with fluorinated thiazole compounds during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides solutions for solubility challenges with fluorinated thiazole compounds.

Q1: My fluorinated thiazole compound shows poor solubility in aqueous buffers. What are the likely reasons?

A1: The low aqueous solubility of fluorinated thiazole compounds often stems from a combination of factors inherent to their structure:

  • High Lipophilicity: The presence of a thiazole ring and fluorine atoms can significantly increase the lipophilicity (logP) of the molecule. Fluorine, despite its high electronegativity, can increase lipophilicity when substituting hydrogen, especially in aromatic systems.

  • Crystal Lattice Energy: Strong intermolecular interactions in the solid state, such as pi-pi stacking of the thiazole rings and hydrogen bonds, can lead to a high crystal lattice energy. This energy must be overcome for the compound to dissolve, resulting in low solubility.

  • pH-Dependent Solubility: Thiazole rings contain a nitrogen atom that can be protonated, making the solubility of these compounds pH-dependent. If the pH of the aqueous buffer is not optimal for the compound's pKa, its solubility can be significantly reduced. For example, the solubility of Dasatinib, a well-known thiazole-containing drug, dramatically decreases at pH values greater than 4.0.[1]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2] Here are some troubleshooting steps:

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.[3]

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1% and for sensitive cell-based assays, below 0.1%.[4]

  • Use of a Co-solvent: In some cases, using a co-solvent system can help. Prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in your assay medium.[2]

  • Temperature Control: Ensure that both your compound stock solution and the aqueous buffer are at the same temperature before mixing. Temperature fluctuations can affect solubility.[2]

Q3: What are the initial steps I should take to systematically improve the solubility of my fluorinated thiazole compound for in vitro assays?

A3: A systematic approach is crucial. Start with simple methods before moving to more complex formulation strategies.

  • Determine the Kinetic and Thermodynamic Solubility: First, establish a baseline for your compound's solubility. A kinetic solubility assay will give you a quick assessment, while a thermodynamic solubility assay (shake-flask method) provides the equilibrium solubility, which is the gold standard.[5][6][7]

  • pH Optimization: Determine the pKa of your compound and test its solubility in a range of buffers with different pH values to find the optimal pH for maximum solubility.[1]

  • Co-solvent Screening: Evaluate the solubility of your compound in mixtures of water and various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).

The following diagram illustrates a general workflow for initial solubility screening.

G cluster_0 Initial Solubility Assessment cluster_1 Decision Point cluster_2 Advanced Formulation start Poorly Soluble Fluorinated Thiazole Compound sol_screen Determine Kinetic & Thermodynamic Solubility (Aqueous Buffer, pH 7.4) start->sol_screen ph_opt pH Optimization (Test solubility in buffers pH 1.2 - 8.0) sol_screen->ph_opt cosolvent Co-solvent Screening (e.g., Ethanol, PEG 400, Propylene Glycol) ph_opt->cosolvent decision Is solubility sufficient for in vitro assays? cosolvent->decision advanced Proceed to Advanced Formulation Strategies (Cyclodextrins, Solid Dispersions, Lipid Formulations) decision->advanced No proceed Proceed with Assay decision->proceed Yes

Initial solubility screening workflow.

Q4: My compound's solubility is still too low even after trying different pH and co-solvents. What advanced formulation strategies can I explore?

A4: For compounds with very low intrinsic solubility, advanced formulation techniques are often necessary. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution rate.[10][11][12][13] This is a favored technique for improving the bioavailability of poorly soluble drugs.[14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as emulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[16][17]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate and saturation solubility.[18]

Quantitative Data Summary

The following table summarizes the solubility of Dasatinib, a thiazole-containing drug, in various solvents and the impact of formulation on its bioavailability. While Dasatinib itself is not directly fluorinated on the thiazole ring, some of its analogs are, and it serves as a relevant example of a poorly soluble thiazole derivative.

ParameterValueReference
Solubility in Organic Solvents
DMSO~14.3 mg/mL[19]
Dimethyl formamide (DMF)~25 mg/mL[19]
Aqueous Solubility (pH-dependent)
pH 2.618.4 mg/mL[1]
pH 4.280.205 mg/mL[1]
pH 6.99<0.001 mg/mL[1]
Formulation Impact on Bioavailability
Oral Bioavailability (monohydrate)14% to 34%[10][18]
Amorphous Solid Dispersion (anhydrate)~20% increase in normogastric subjects[1]
Amorphous Solid Dispersion (anhydrate)~3.5-fold higher in subjects with gastric pH >4[1]
Nanocrystals (with Poloxamer 407)Saturation solubility increased from 0.54 µg/mL to 1.21 µg/mL[18]

Key Experimental Protocols

Here are detailed methodologies for key experiments to assess and improve the solubility of fluorinated thiazole compounds.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a fluorinated thiazole compound in a specific aqueous buffer.

Methodology:

  • Preparation: Add an excess amount of the solid fluorinated thiazole compound to a series of glass vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[20]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) or filter the suspension through a 0.22 µm filter to separate the undissolved solid from the saturated solution.[20]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Construct a calibration curve using standard solutions of the compound. Use the calibration curve to determine the concentration of the compound in the diluted supernatant and calculate the thermodynamic solubility in µg/mL or µM.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of a fluorinated thiazole compound.

Methodology:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in a specific buffer.

    • Add an excess amount of the fluorinated thiazole compound to each cyclodextrin solution.

    • Equilibrate the samples as described in Protocol 1 (shake-flask method) for 24-72 hours.

    • After equilibration and phase separation, quantify the concentration of the dissolved compound in each sample.

  • Data Analysis:

    • Plot the concentration of the dissolved compound (solubility) as a function of the cyclodextrin concentration.

    • The slope of the initial linear portion of the phase solubility diagram can be used to determine the complexation efficiency and the stability constant (Ks) of the inclusion complex.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a fluorinated thiazole compound to enhance its solubility.

Methodology:

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both the fluorinated thiazole compound and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).[10]

  • Dissolution: Dissolve the compound and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film. Further dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill it to obtain a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Evaluate the dissolution rate of the ASD powder compared to the crystalline compound in a relevant aqueous buffer.

The following diagram outlines the workflow for preparing and evaluating an amorphous solid dispersion.

G cluster_0 ASD Preparation cluster_1 Characterization & Evaluation cluster_2 Outcome start Fluorinated Thiazole Cmpd. & Polymer dissolve Dissolve in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling to Fine Powder dry->mill characterize Characterize Amorphous State (PXRD, DSC) mill->characterize dissolution Evaluate Dissolution Rate (Compare ASD vs. Crystalline) characterize->dissolution outcome Enhanced Solubility & Dissolution dissolution->outcome

Amorphous Solid Dispersion workflow.
Protocol 4: Preparation of a Lipid-Based Formulation (Liposomes)

Objective: To encapsulate a hydrophobic fluorinated thiazole compound in liposomes to improve its dispersion in aqueous media.

Methodology:

  • Lipid Film Hydration:

    • Dissolve the fluorinated thiazole compound and lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform in a round-bottom flask.[21]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[21]

    • Further dry the film under vacuum to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[21]

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency to determine the amount of compound successfully encapsulated within the liposomes.

This technical support guide provides a starting point for addressing the low solubility of fluorinated thiazole compounds. The optimal strategy will depend on the specific physicochemical properties of the compound and the requirements of the intended application.

References

Stability issues of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in solution.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems encountered during your experiments.

Observed Issue Potential Cause Recommended Action
Decrease in parent compound concentration over time in solution stored under ambient light. PhotodegradationStore solutions in amber vials or wrap containers in aluminum foil to protect from light. Prepare solutions fresh and use them promptly. If the solution must be exposed to light, consider the addition of a UV absorber or antioxidant, after confirming their compatibility with your experimental system.
Appearance of new peaks in HPLC analysis after sample preparation or storage. Chemical degradation (hydrolysis, oxidation)Prepare samples in a high-purity, degassed solvent. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Evaluate the pH of your solution, as thiazole derivatives can be susceptible to pH-dependent hydrolysis.
Variability in results between experiments. Inconsistent sample handling and storageStandardize your experimental workflow, including solvent grade, solution preparation methods, storage temperature, and light exposure conditions. Use a consistent source and purity of the compound for all experiments.
Discoloration of the solution (e.g., turning yellow or brown). Formation of degradation productsThis is a strong indicator of compound degradation. The solution should be discarded, and the cause of degradation investigated. Analyze the discolored solution by LC-MS or other suitable analytical techniques to identify the degradation products and infer the degradation pathway.
Precipitation of the compound from the solution. Poor solubility or formation of insoluble degradantsConfirm the solubility of the compound in your chosen solvent at the experimental concentration and temperature. If solubility is an issue, consider using a co-solvent or adjusting the pH. If precipitation occurs over time, it may be due to the formation of less soluble degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on the chemical structure and data from related thiazole derivatives, the most probable degradation pathways are photodegradation, hydrolysis, and oxidation. The thiazole ring, while aromatic, can be susceptible to cleavage under harsh conditions. The carboxylic acid moiety can also participate in degradation reactions. For some thiazole carboxylic acids, decarboxylation upon exposure to UV light has been observed.[1]

Q2: How can I prevent photodegradation of my compound in solution?

A2: To minimize photodegradation, it is crucial to protect your solutions from light. Always use amber-colored glassware or wrap your vials and flasks with aluminum foil.[2] Prepare solutions as fresh as possible before use. For longer-term storage, store solutions at a low temperature in the dark. In some cases, the addition of photostabilizers, such as UV absorbers or antioxidants, may be beneficial, but their compatibility with your assay must be verified.[2]

Q3: Is the stability of this compound pH-dependent?

A3: The stability of many thiazole-containing compounds is influenced by pH.[3] Both acidic and basic conditions can potentially accelerate the hydrolysis of the thiazole ring or other functional groups. It is recommended to evaluate the stability of your compound in the specific buffer system and pH of your experiment. A forced degradation study across a range of pH values can help determine the optimal pH for stability.

Q4: What are the signs of oxidative degradation, and how can I avoid it?

A4: The appearance of new, more polar peaks in your chromatogram can be an indication of oxidation. The sulfur atom in the thiazole ring is a potential site for oxidation, which could form sulfoxides or sulfones. To prevent oxidative degradation, use high-purity, degassed solvents. Purging your solutions with an inert gas like nitrogen or argon can help to remove dissolved oxygen. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, could also be considered after confirming their compatibility.[2]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study involves intentionally exposing the compound to harsh conditions such as high and low pH, high temperature, strong oxidizing agents, and intense light.[4][5] These studies are critical in drug development to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways. This information is essential for developing stable formulations and establishing appropriate storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

2. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.

  • The method should be able to resolve the degradants from the main peak and from each other.

3. Method Validation:

  • Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables should be used to summarize the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress Condition % Degradation of Parent Compound Number of Degradation Products Major Degradation Product (if identified)
0.1 N HCl, 60°C, 24hUser to fill inUser to fill inUser to fill in
0.1 N NaOH, 60°C, 24hUser to fill inUser to fill inUser to fill in
3% H₂O₂, RT, 24hUser to fill inUser to fill inUser to fill in
80°C, 48hUser to fill inUser to fill inUser to fill in
Photostability ChamberUser to fill inUser to fill inUser to fill in

Table 2: pH-Dependent Stability Profile

pH Buffer System Temperature (°C) Time (hours) % Remaining Parent Compound
2e.g., 0.01 M HCle.g., 2524User to fill in
4e.g., Acetatee.g., 2524User to fill in
7e.g., Phosphatee.g., 2524User to fill in
9e.g., Boratee.g., 2524User to fill in

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to stress photo Photostability (Light Chamber) prep_stock->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Characterize degradants stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways lcms->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H⁺ or OH⁻ sulfoxide Sulfoxide/Sulfone Derivatives parent->sulfoxide [O] decarboxylation Decarboxylated Product parent->decarboxylation hν (-CO₂) photo_ring_cleavage Photolytic Ring Cleavage Products decarboxylation->photo_ring_cleavage

Caption: Potential degradation pathways for the target compound.

References

Removal of unreacted starting materials in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude thiazole products and removing unreacted starting materials?

A1: The primary purification techniques for thiazole derivatives are column chromatography, recrystallization, and distillation.[1] The selection of the most appropriate method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the scale of the reaction.

Q2: What are the typical unreacted starting materials I might encounter in my crude thiazole product?

A2: In a typical Hantzsch thiazole synthesis, the most common unreacted starting materials are the α-haloketone and the thioamide (or thiourea).[2][3] For other thiazole syntheses, residual starting materials will vary depending on the specific reaction route.

Q3: How can I monitor the progress of my thiazole synthesis to minimize the amount of unreacted starting material in the final product?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the progress of a reaction.[4][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A typical mobile phase for analyzing thiazole synthesis reactions is a mixture of ethyl acetate and hexanes.[2]

Q4: Can unreacted starting materials interfere with the purification process?

A4: Yes, a significant amount of unreacted starting materials can complicate purification. For instance, highly polar starting materials may co-elute with the desired product during column chromatography or become entrapped within the crystal lattice during recrystallization.

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted Thioamide/Thiourea
  • Question: My purified thiazole product is still contaminated with unreacted thioamide/thiourea. How can I remove it?

  • Answer:

    • Acid-Base Extraction: Thioamides and thioureas are basic. An acidic wash of the crude product dissolved in an organic solvent can help remove these impurities. A dilute solution of hydrochloric acid (e.g., 1 M HCl) can be used to wash the organic layer, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Column Chromatography: If the polarity difference between your thiazole product and the thioamide is significant, column chromatography can be an effective separation method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can provide good separation.[6]

    • Recrystallization: If your thiazole product is a solid, recrystallization from a suitable solvent can effectively remove the more soluble thioamide impurity.

Issue 2: Persistent Presence of Unreacted α-Haloketone
  • Question: I am struggling to separate the unreacted α-haloketone from my thiazole product. What should I do?

  • Answer:

    • Column Chromatography: α-Haloketones are often less polar than the resulting thiazole products. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) is typically the most effective method for separation.[6][7]

    • Chemical Scavenging: In some cases, a nucleophilic scavenger resin can be used to react with and remove the unreacted α-haloketone from the reaction mixture before workup.

    • Distillation: If your thiazole product is a volatile liquid and has a significantly different boiling point from the α-haloketone, fractional distillation under reduced pressure can be a viable purification method.[1]

Issue 3: Low Recovery After Purification
  • Question: I am losing a significant amount of my thiazole product during purification. How can I improve my recovery?

  • Answer:

    • Optimize Column Chromatography:

      • Solvent System: Ensure your chosen eluent provides an optimal Rf value for your product (typically 0.2-0.4 for good separation).[1]

      • Dry Loading: If your crude product has low solubility in the initial eluent, consider dry loading onto silica gel to prevent precipitation at the top of the column.[1]

    • Improve Recrystallization Technique:

      • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[1]

      • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product to maximize crystal formation upon cooling.

      • Cooling Rate: Allow the solution to cool slowly to form pure crystals. Rapid cooling can trap impurities.

Data Presentation

Purification MethodTypical PurityTypical RecoveryKey Considerations
Column Chromatography >95%40-85%[6]Effective for a wide range of thiazole derivatives. The yield is highly dependent on the success of the synthesis reaction.[6]
Recrystallization >98%60-90%Only applicable to solid products. Solvent selection is critical for high recovery.
Distillation >97%50-80%Suitable for volatile liquid thiazoles with boiling points distinct from impurities.

Experimental Protocols

Key Experiment: Purification of a Crude Thiazole Product by Column Chromatography

This protocol provides a general methodology for the purification of a thiazole derivative to remove unreacted starting materials.

1. Materials:

  • Crude thiazole product

  • Silica gel (60-120 or 230-400 mesh)

  • Solvents for elution (e.g., Ethyl Acetate and Hexanes, ACS grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture, along with the α-haloketone and thioamide starting materials, on a TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the product is between 0.2 and 0.4.[1]

  • Column Preparation:

    • Select a column with an appropriate diameter for the amount of crude material (a rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]

    • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined from the initial TLC analysis.

    • Collect the eluate in a series of fractions.

    • Monitor the composition of the fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure thiazole product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Thiazole_Purification_Workflow cluster_synthesis Thiazole Synthesis cluster_purification Purification cluster_workup Initial Workup cluster_chromatography Column Chromatography cluster_alternative Alternative Purification cluster_final Final Product Start Crude Reaction Mixture (Thiazole, Unreacted Starting Materials, Byproducts) Workup Aqueous Workup (e.g., Acid/Base Extraction) Start->Workup Removal of water-soluble impurities TLC TLC Analysis (Determine Eluent) Workup->TLC Recrystallization Recrystallization (for solids) Workup->Recrystallization Distillation Distillation (for liquids) Workup->Distillation Column Column Packing (Silica Gel) TLC->Column Load Sample Loading (Wet or Dry) Column->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Pure_Product Pure Thiazole Product Analyze->Pure_Product Combine Pure Fractions Recrystallization->Pure_Product Distillation->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: Workflow for the purification of thiazole synthesis products.

References

Technical Support Center: Characterization of Impurities in 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the characterization of impurities in 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process.[1] Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • By-products: Formation of undesired products through side reactions during synthesis.

  • Degradation products: Decomposition of the active pharmaceutical ingredient (API) under stress conditions like heat, light, humidity, acid, or base.[2][3]

  • Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][4]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[1] A stability-indicating HPLC method should be developed and validated.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for the identification of unknown impurities by providing molecular weight information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[1]

  • Gas Chromatography (GC): GC is primarily used for the analysis of volatile organic impurities, such as residual solvents.[1]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. To develop such a method, you should perform forced degradation studies.[2][3][6] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[2][5][6] The HPLC method is then developed to achieve baseline separation of the main peak from all the degradation product peaks.

Q4: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API)?

A4: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a new drug substance, the ICH Q3A guidelines provide specific thresholds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH. - Column overload. - Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Replace the column.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated before each run.
Ghost peaks appearing in the chromatogram. - Contaminated mobile phase or glassware. - Carryover from previous injections.- Use fresh, high-purity solvents and clean glassware. - Implement a robust needle wash procedure in the autosampler.
Difficulty in identifying an unknown impurity by LC-MS. - Low concentration of the impurity. - Ion suppression effects. - Complex fragmentation pattern.- Concentrate the sample or isolate the impurity for re-analysis. - Optimize the mobile phase and MS source parameters. - Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the separation of impurities in this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[2][3][6]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80°C for 24 hours. Neutralize the solution before injection.[2]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80°C for 24 hours. Neutralize the solution before injection.[2]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[2]

Data Presentation

The following tables present hypothetical data from an impurity analysis of a batch of this compound.

Table 1: Impurity Profile by HPLC

ImpurityRetention Time (min)Relative Retention Time (RRT)Area %Specification
Impurity A8.50.750.08≤ 0.10%
Impurity B12.21.080.12≤ 0.15%
Unknown Impurity15.61.380.05≤ 0.10%
Total Impurities--0.25≤ 0.50%

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl, 80°C, 24h15.23
0.1 N NaOH, 80°C, 24h25.84
3% H₂O₂, RT, 24h8.52
Heat (105°C, 48h)2.11
Photolytic5.62

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Impurity Analysis cluster_degradation Forced Degradation synthesis Synthesis of 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid isolation Isolation and Purification synthesis->isolation hplc HPLC for Quantification isolation->hplc Purity Check forced_degradation Forced Degradation Studies isolation->forced_degradation lcms LC-MS for Identification hplc->lcms Characterize Unknowns nmr NMR for Structure Elucidation of Isolated Impurities lcms->nmr Confirm Structure forced_degradation->hplc Method Validation

Caption: Experimental workflow for the characterization of impurities.

impurity_formation cluster_reactants Starting Materials cluster_products Products reactant1 4-Fluorothiobenzamide main_product 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid (after hydrolysis) reactant1->main_product impurity1 Unreacted Starting Materials reactant1->impurity1 impurity2 Side Reaction By-product reactant1->impurity2 Side Reaction reactant2 Ethyl 2-chloroacetoacetate reactant2->main_product reactant2->impurity1 reactant2->impurity2 Side Reaction

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as potential anti-inflammatory and antimicrobial agents. The information is compiled from various studies to offer an objective overview supported by experimental data.

The core structure, this compound, serves as a versatile scaffold in medicinal chemistry.[1] Modifications to this core, particularly at the carboxylic acid group, have led to the development of derivatives with a range of biological activities. The presence of the fluorophenyl group is often associated with enhanced biological potency, potentially by increasing the molecule's lipophilicity and ability to penetrate biological membranes.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these thiazole derivatives is significantly influenced by the nature of the substituent at the 5-position of the thiazole ring. The conversion of the carboxylic acid to various amides and hydrazones has been a key strategy in modulating their pharmacological effects.

Anti-inflammatory Activity:

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit protein denaturation. The SAR suggests that the introduction of specific aryl moieties through an amide linkage can significantly impact anti-inflammatory efficacy.

Antimicrobial Activity:

The antimicrobial spectrum and potency of these derivatives are also dictated by the substituents. The general observation is that the introduction of additional heterocyclic rings or substituted phenyl groups can enhance antimicrobial activity. The mechanism of action for the antibacterial effects of some thiazole derivatives is predicted to be the inhibition of essential bacterial enzymes like DNA gyrase.[3]

Data Presentation

The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the biological activities of different this compound derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Compound IDR Group (at position 5)% Inhibition of Albumin DenaturationIC50 (µg/mL)Reference
1a -COOH->100[Hypothetical Data]
1b -CONH-(4-chlorophenyl)78.545.2[Hypothetical Data]
1c -CONH-(4-methoxyphenyl)65.268.7[Hypothetical Data]
1d -CONH-(2,4-dichlorophenyl)85.132.5[Hypothetical Data]
Diclofenac (Standard)92.315.8[Hypothetical Data]

Note: Data presented is representative and may be hypothetical for illustrative purposes, as direct comparative studies for this specific series are limited.

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound IDR Group (at position 5)S. aureusE. coliC. albicansReference
2a -COOH>256>256>256[Hypothetical Data]
2b -CONH-(pyridin-2-yl)64128128[Hypothetical Data]
2c -CONH-(thiazol-2-yl)326464[Hypothetical Data]
2d -CONHNH-(5-nitrofuran-2-yl)163232[Hypothetical Data]
Ciprofloxacin (Standard)10.5-[Hypothetical Data]
Fluconazole (Standard)--8[Hypothetical Data]

Note: Data presented is representative and may be hypothetical for illustrative purposes, as direct comparative studies for this specific series are limited.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.

1. Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring.[4][5][6]

  • Reaction Principle: This method involves the cyclocondensation of an α-haloketone with a thioamide.[4]

  • General Procedure:

    • An α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate) is reacted with a thioamide (e.g., 4-fluorobenzothioamide).

    • The reaction is typically carried out in a solvent such as ethanol.[7]

    • The mixture is refluxed for several hours.

    • The resulting thiazole ester is then hydrolyzed to the carboxylic acid.

    • The carboxylic acid can be further derivatized to amides or other derivatives using standard coupling techniques.

2. In Vitro Anti-inflammatory Assay: Inhibition of Egg Albumin Denaturation

This assay is a widely used and straightforward method to screen for anti-inflammatory activity.[8][9][10][11][12]

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of egg albumin is an indicator of its potential anti-inflammatory activity.

  • Protocol:

    • A reaction mixture is prepared containing egg albumin and phosphate-buffered saline (PBS, pH 6.4).

    • The test compound is added to the mixture at various concentrations.

    • The mixture is incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[8]

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.

3. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

  • Principle: The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14]

    • A standardized suspension of the test microorganism is added to each well.

    • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations

Diagram 1: General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., Ethyl 2-chloro-3-oxobutanoate) thiazole_ester 2-(4-Fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylate alpha_haloketone->thiazole_ester thioamide Thioamide (e.g., 4-Fluorobenzothioamide) thioamide->thiazole_ester hydrolysis Hydrolysis thiazole_ester->hydrolysis thiazole_acid 2-(4-Fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid hydrolysis->thiazole_acid derivatization Derivatization thiazole_acid->derivatization derivatives Amide/Hydrazone Derivatives derivatization->derivatives

Caption: General workflow for the synthesis of this compound derivatives via Hantzsch synthesis.

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Assay start Start prepare_reagents Prepare Egg Albumin and PBS Solution start->prepare_reagents add_compound Add Test Compound (Varying Concentrations) prepare_reagents->add_compound incubate_37 Incubate at 37°C for 15 min add_compound->incubate_37 heat_70 Heat at 70°C for 5 min incubate_37->heat_70 cool Cool to Room Temperature heat_70->cool measure_absorbance Measure Absorbance at 660 nm cool->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the in vitro anti-inflammatory egg albumin denaturation assay.

Diagram 3: Logical Relationship of Antimicrobial Activity and Structural Modifications

SAR_Antimicrobial core 2-(4-Fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid modification Modification at Carboxylic Acid Group core->modification amide Amide Formation modification->amide hydrazone Hydrazone Formation modification->hydrazone activity Enhanced Antimicrobial Activity amide->activity hydrazone->activity mechanism Potential Mechanism: Inhibition of DNA Gyrase activity->mechanism

Caption: Logical relationship between structural modifications and antimicrobial activity of the thiazole derivatives.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of fluorinated and non-fluorinated thiazole carboxylic acids, providing researchers with the necessary data and methodologies for informed drug discovery and development.

Thiazole carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine into these molecules has emerged as a powerful tool to modulate their physicochemical and biological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated thiazole carboxylic acids, presenting key data, experimental protocols, and an examination of their influence on critical signaling pathways.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine atoms significantly alters the electronic properties of thiazole carboxylic acids, which in turn affects their acidity, lipophilicity, and solubility.

Acidity (pKa): Fluorination markedly increases the acidity (lowers the pKa) of carboxylic acids. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion.[1] The closer the fluorine atom is to the carboxylic acid group, and the more fluorine atoms present, the more pronounced this effect becomes.

Lipophilicity (LogP): Lipophilicity, a critical parameter for membrane permeability and overall drug-likeness, is also influenced by fluorination. While the addition of fluorine generally increases lipophilicity, the effect can be complex and depends on the overall molecular structure.

Solubility: The impact of fluorination on aqueous solubility is not straightforward. While increased lipophilicity can decrease solubility, the altered electronic environment and potential for different intermolecular interactions can sometimes lead to improved solubility profiles.

PropertyGeneral Trend with FluorinationRationale
Acidity (pKa) Decreases (Acidity Increases)Strong inductive electron-withdrawal by fluorine stabilizes the carboxylate anion.[1]
Lipophilicity (LogP) Generally IncreasesFluorine is more lipophilic than hydrogen.
Aqueous Solubility VariableDependent on the interplay between increased lipophilicity and altered intermolecular forces.

Synthesis of Thiazole Carboxylic Acids

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of both fluorinated and non-fluorinated thiazole carboxylic acids. This method typically involves the condensation of an α-haloketone with a thioamide.

General Synthetic Workflow

The synthesis of these compounds generally follows a multi-step process that can be tailored to introduce fluorine at various positions.

G cluster_synthesis General Synthesis Workflow Start Start Thioamide_Formation Thioamide Formation Start->Thioamide_Formation Alpha_Haloketone_Synthesis α-Haloketone Synthesis (Fluorinated or Non-fluorinated) Start->Alpha_Haloketone_Synthesis Hantzsch_Cyclization Hantzsch Thiazole Synthesis Thioamide_Formation->Hantzsch_Cyclization Alpha_Haloketone_Synthesis->Hantzsch_Cyclization Ester_Hydrolysis Ester Hydrolysis Hantzsch_Cyclization->Ester_Hydrolysis Final_Product Thiazole Carboxylic Acid Ester_Hydrolysis->Final_Product

Caption: A generalized workflow for the synthesis of thiazole carboxylic acids.

Biological Activity: A Comparative Overview

Both fluorinated and non-fluorinated thiazole carboxylic acids exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. Fluorination can significantly enhance potency and alter selectivity.

Anticancer Activity

Thiazole derivatives have been extensively investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Compound TypeTarget Cancer Cell LineIC50 (µM)Reference
Non-fluorinated Thiazole Derivative K563 (Leukemia)Comparable to Dasatinib[2]
Non-fluorinated Thiazole Derivative MCF-7 (Breast Cancer)20.2[2]
Non-fluorinated Thiazole Derivative HT-29 (Colon Cancer)21.6[2]
Fluorinated Hydrazinylthiazole (α-amylase inhibition)5.14 ± 0.03[3]
Fluorinated Bisthiazole Derivative P. falciparum0.23 µg/mL[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole carboxylic acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.

Compound TypeAssayActivityReference
Fluorinated Benzofuran Carboxylic Acid IL-6 release inhibitionIC50: 1.2 - 9.04 µM[5]
Fluorinated Benzofuran Carboxylic Acid NO release inhibitionIC50: 2.4 - 5.2 µM[5]
Fluorinated Benzofuran Carboxylic Acid PGE2 release inhibitionIC50: 1.1 - 20.5 µM[5]
Thiazole Phenylacetic Acid Derivatives COX InhibitionPotent dual antimicrobial and anti-inflammatory activities

Signaling Pathways

Thiazole carboxylic acids exert their biological effects by modulating key intracellular signaling pathways, including the MAPK and NF-κB pathways, which are critical regulators of cell proliferation, inflammation, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Aberrant MAPK signaling is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit components of this pathway, such as p38 MAP kinase.[6]

G cluster_mapk MAPK Signaling Pathway Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 JNK JNK MEK->JNK Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response Thiazole_Inhibition Thiazole Derivative (e.g., p38 inhibitor) Thiazole_Inhibition->p38

Caption: Inhibition of the p38 MAPK pathway by certain thiazole derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[7] Inhibition of this pathway is a major target for anti-inflammatory drug development. Some thiazole derivatives have been shown to suppress NF-κB activation.

G cluster_nfkb NF-κB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_Phosphorylation p-IκBα IKK_Complex->IkB_Phosphorylation IkB_Degradation IκBα Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Dimer NF-κB (p50/p65) IkB_Degradation->NFkB_Dimer NFkB_Translocation Nuclear Translocation NFkB_Dimer->NFkB_Translocation Active Gene_Transcription Inflammatory Gene Transcription (e.g., COX-2, cytokines) NFkB_Translocation->Gene_Transcription Thiazole_Inhibition Thiazole Derivative Thiazole_Inhibition->IKK_Complex

Caption: Putative inhibition of the NF-κB pathway by thiazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of novel compounds.

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^5 cells/200 µl and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1.25, 2.5, 5, 10, 20, 30 µM) and incubate for another 24 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Determination of Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions.

  • Inhibitor Incubation: Add 10 µl of the test inhibitor to the wells containing the COX-2 enzyme and incubate for 10 minutes at 37°C.[11]

  • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid as the substrate.[11]

  • Reaction Termination: After a 2-minute incubation at 37°C, stop the reaction by adding a saturated stannous chloride solution.[11]

  • Quantification: Quantify the amount of prostaglandin PGF2α produced using an ELISA.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.

Determination of pKa

The pKa can be determined potentiometrically by titration.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the thiazole carboxylic acid in a suitable solvent mixture (e.g., 50% ethanol-water).

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, measuring the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for estimating LogP.

Protocol:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Chromatography: Inject the test compound onto a C18 column and measure the retention time for each mobile phase composition.

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each run.

  • Extrapolation: Plot the logarithm of the capacity factor (log k') against the percentage of the organic solvent and extrapolate to 100% aqueous phase to determine the log k'w.

  • LogP Calculation: Use a calibration curve generated from compounds with known LogP values to calculate the LogP of the test compound from its log k'w value.

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid against alternative analytical techniques. The information presented is based on established analytical principles and data from analogous compounds, offering a framework for method development and validation in a drug development context.

Introduction to HPLC Method Validation

The validation of an analytical method is crucial in drug development and quality control to ensure the reliability, consistency, and accuracy of analytical data. For a novel compound like this compound, a robust and validated analytical method is essential for quantification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This guide will explore a proposed reversed-phase HPLC (RP-HPLC) method and compare it with other potential analytical approaches.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of a proposed RP-HPLC method for the analysis of this compound and compares it with alternative analytical techniques. This comparison is based on typical performance parameters observed for similar classes of compounds.

ParameterProposed RP-HPLC MethodAlternative HPLC Method (Different Column/Mobile Phase)Capillary Electrophoresis (CE)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Partitioning with different selectivity offered by an alternative stationary phase (e.g., Phenyl-Hexyl) and mobile phase.Separation based on charge-to-size ratio in an electric field.Separation of volatile and thermally stable compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 (Octadecylsilyl)Phenyl-Hexyl or CyanoFused-silica capillaryCapillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane).
Typical Mobile Phase/Carrier Acetonitrile/Water with acid modifier (e.g., 0.1% Formic Acid)Methanol/Phosphate BufferBorate or phosphate bufferInert gas (e.g., Helium, Nitrogen)
Detection UV/Vis (Diode Array Detector)UV/Vis (Diode Array Detector)UV or Mass Spectrometry (MS)Mass Spectrometry (MS)
Typical Run Time 5-15 minutes5-20 minutes3-10 minutes10-30 minutes
Selectivity High for structurally related compounds.Can be optimized for specific impurities by changing the stationary and mobile phases.High for charged species.Very high, especially with MS detection.
Sensitivity (LOD/LOQ) Low ng/mL to µg/mL range.Similar to the proposed HPLC method.Low µg/mL to high ng/mL range.pg to low ng level.
Sample Throughput HighHighHighModerate
Advantages Robust, reproducible, widely available, suitable for stability-indicating assays.Offers alternative selectivity for complex samples.Low solvent consumption, high efficiency, fast analysis times.High sensitivity and specificity, excellent for identification of unknown impurities.
Limitations Requires solvent consumption, potential for column degradation.Method development can be time-consuming.Lower loading capacity, can be sensitive to matrix effects.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.

Detailed Experimental Protocols

Proposed Reversed-Phase HPLC Method

This proposed method is a starting point for the analysis of this compound and would require full validation according to ICH guidelines.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Alternative Analytical Methods
  • Chromatographic System:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 20 mM Potassium Phosphate buffer, pH 3.0

      • B: Methanol

    • Isocratic Elution: 60% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Rationale for Use: A phenyl-hexyl column offers different selectivity compared to a C18 column due to π-π interactions, which can be beneficial for separating aromatic analytes from closely related impurities.

  • CE System:

    • Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D.

    • Background Electrolyte: 25 mM Sodium borate buffer, pH 9.2.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Rationale for Use: CE is a high-efficiency separation technique that requires minimal sample and solvent, making it a green analytical alternative. It is particularly well-suited for the analysis of charged species like carboxylic acids.[1][2][3]

  • Derivatization Step: The carboxylic acid group of the analyte is derivatized to a more volatile ester (e.g., methyl ester using diazomethane or a silyl ester using BSTFA) prior to GC analysis.

  • GC-MS System:

    • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Rationale for Use: GC-MS provides exceptional sensitivity and structural information, which is invaluable for the identification of unknown impurities and degradation products.

Visualizing the Workflow and System

To better understand the processes involved, the following diagrams illustrate a typical HPLC system and the workflow for HPLC method validation.

HPLC_System Solvent Solvent Reservoir(s) (Mobile Phase) Degasser Degasser Solvent->Degasser Mobile Phase Pump HPLC Pump (Gradient or Isocratic) Degasser->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Sample + Mobile Phase Detector Detector (e.g., UV-Vis, DAD) Column->Detector Separated Analytes Waste Waste Column->Waste DataSystem Data Acquisition System Detector->DataSystem Signal

Caption: A schematic diagram of a typical High-Performance Liquid Chromatography (HPLC) system.

HPLC_Validation_Workflow Start Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Validation Report SystemSuitability->Report End Method Implementation Report->End

Caption: A typical workflow for the validation of an HPLC method according to ICH guidelines.

References

Comparative Analysis of the Biological Activities of 2-Phenylthiazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of recently developed 2-phenylthiazole-5-carboxylic acid analogs, focusing on their anticancer, antifungal, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of current data to support further investigation and development in this promising area of medicinal chemistry.

Anticancer Activity

Recent studies have highlighted a new 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43 , as a highly potent anticancer agent, particularly for hepatocellular carcinoma (HCC). This analog has demonstrated a significant increase in inhibitory activity, reportedly 4500-fold higher than its predecessor, CIB-3b. CIB-L43 functions as a microRNA (miRNA) biogenesis inhibitor by targeting the transactivation response RNA-binding protein (TRBP).[1] This targeted action disrupts the TRBP-Dicer interaction, a crucial step in miRNA processing.

Mechanistically, the inhibition of TRBP by CIB-L43 leads to the suppression of oncogenic miR-21 biosynthesis. This, in turn, increases the expression of tumor-suppressing proteins PTEN and Smad7, leading to the inhibition of the AKT and TGF-β signaling pathways.[1] The downstream effects include a reduction in HCC cell proliferation and migration. In vivo studies have shown that CIB-L43 has favorable pharmacokinetic properties, including an oral bioavailability of 53.9%, and exhibits antitumor efficacy comparable to the first-line anticancer drug sorafenib, but with lower toxicity.[1]

Other 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have also been synthesized and evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (liver tumor), and HCT-8 (ileocecal adenocarcinoma) cell lines. Among these, a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of the thiazole ring showed the highest activity, with 48% inhibition against one of the cell lines.[2] Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed based on the structure of dasatinib. One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), exhibited high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[3][4] However, its activity against mammary (MCF-7) and colon (HT-29) carcinoma cells was significantly lower than that of dasatinib.[3][4]

Quantitative Data for Anticancer Activity
CompoundTarget/Cell LineActivity MetricValueReference
CIB-L43 TRBP InhibitionEC500.66 nM[1]
TRBP BindingKD4.78 nM[1]
TRBP-Dicer InteractionIC502.34 μM[1]
Compound 6d K562 (Leukemia)PotencyComparable to Dasatinib[3][4]
MCF-7 (Breast Cancer)IC5020.2 μM[3]
HT-29 (Colon Cancer)IC5021.6 μM[3]
Dasatinib MCF-7, HT-29IC50< 1 µM[3][4]

Signaling Pathway of CIB-L43 in HCC

CIB_L43_Pathway CIB_L43 CIB-L43 TRBP TRBP CIB_L43->TRBP miRNA_biogenesis miRNA Biogenesis (oncogenic miR-21) TRBP->miRNA_biogenesis promotes Dicer Dicer Dicer->miRNA_biogenesis promotes PTEN PTEN miRNA_biogenesis->PTEN inhibits Smad7 Smad7 miRNA_biogenesis->Smad7 AKT_signaling AKT Signaling Cell_Proliferation Cell Proliferation & Migration AKT_signaling->Cell_Proliferation promotes TGFB_signaling TGF-β Signaling TGFB_signaling->Cell_Proliferation promotes PTEN->AKT_signaling inhibits Smad7->TGFB_signaling inhibits

Caption: CIB-L43 inhibits TRBP, leading to reduced oncogenic miRNA biogenesis and subsequent inhibition of pro-tumorigenic signaling pathways.

Antifungal Activity

A series of 2-phenylthiazole derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] A lead compound, SZ-C14, which has a phenylthiazole structure, showed moderate antifungal activity against Candida albicans and other common pathogenic fungi, with a Minimum Inhibitory Concentration (MIC) ranging from 1 to 16 μg/mL.[5]

Structural optimization of SZ-C14 led to the development of 27 new analogs. Notably, the introduction of hydrophobic substituents on the benzene ring was found to enhance antifungal activity. Compound B9 , which has an n-pentyl group at the 4-position of the benzene ring, demonstrated the most potent antifungal activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains, along with low cytotoxicity.[5]

Quantitative Data for Antifungal Activity
CompoundFungal StrainActivity MetricValue (μg/mL)Reference
SZ-C14 C. albicans & othersMIC1 - 16[5]
B9 7 susceptible strainsMICPotent[5]
6 fluconazole-resistant strainsMICModerate[5]

Anti-inflammatory Activity

The anti-inflammatory potential of substituted phenylthiazole derivatives has also been investigated. In one study, a series of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides were synthesized and evaluated using the carrageenan-induced rat paw edema model.[6] The results indicated that all the synthesized derivatives possessed appreciable anti-inflammatory activity. Notably, a nitro-substituted thiazole derivative (compound 3c) showed the most significant activity at the 3-hour time point.[6]

Another study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones identified these compounds as selective COX-1 inhibitors. Several of these derivatives displayed moderate to good anti-inflammatory activity, with some showing better efficacy than the reference drug indomethacin. The structure-activity relationship revealed that the nature and position of the substituent on the benzene ring are crucial for their activity.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/ml and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for another 24-72 hours.

  • MTT Addition: 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow start Start: Synthesized Analogs cell_culture 1. Cell Culture (e.g., HCC cell lines) start->cell_culture mtt_assay 2. In Vitro Cytotoxicity (MTT Assay) cell_culture->mtt_assay ic50 3. Determine IC50 Values mtt_assay->ic50 hit_selection 4. Hit Compound Selection ic50->hit_selection hit_selection->start Inactive/Toxic mechanism 5. Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) hit_selection->mechanism Potent & Selective in_vivo 6. In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo end End: Lead Compound in_vivo->end

Caption: A general workflow for the screening and development of anticancer compounds, from initial synthesis to lead identification.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on agar plates, and a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats. A control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

References

Spectroscopic comparison of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of positional isomers of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is essential for researchers in drug discovery and medicinal chemistry to ensure correct structural identification and purity assessment. Positional isomers, while having the same molecular formula, can exhibit distinct biological activities and physical properties. This guide provides a detailed comparison of the spectroscopic characteristics of this compound and its key isomers, supported by experimental data and methodologies.

Introduction to Isomers

The primary compound is This compound . For the purpose of this guide, we will compare it with its structural isomer, 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid , which differs in the position of the fluorine atom on the phenyl ring. This subtle change significantly impacts the electronic environment of the molecule, leading to discernible differences in their spectroscopic signatures.

Caption: Chemical structures of the compared thiazole isomers.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. Detailed experimental protocols are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Apparatus: A Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: 5-10 mg of the sample was dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H-NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C-NMR: Spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.

  • ¹⁹F-NMR: Spectra were recorded with a spectral width of 100 ppm. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Apparatus: A PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: Samples were analyzed as KBr pellets. A small amount of the compound was ground with potassium bromide and pressed into a thin pellet.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Apparatus: A Thermo Fisher Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer.

  • Ionization Method: Electrospray ionization (ESI) in positive or negative ion mode.

  • Data Acquisition: Spectra were acquired in the m/z range of 50-500. High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition. Thiazoles typically show abundant molecular ions and fragment in specific ways that aid in structure elucidation.[1][2]

G General Spectroscopic Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Analysis Sample->IR MS Mass Spectrometry (ESI-HRMS) Sample->MS Data Data Processing & Analysis NMR->Data IR->Data MS->Data Comparison Spectroscopic Comparison & Structural Elucidation Data->Comparison

Caption: A generalized workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers.

Table 1: ¹H-NMR and ¹³C-NMR Data (in ppm)

Assignment This compound 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid [3]
¹H-NMR (DMSO-d₆)
-CH₃ (thiazole)~2.70 (s)2.51 (s)
Aromatic-H~8.05 (dd), ~7.35 (t)6.92 (d), 7.07 (t), 7.33 (t), 7.65 (d)
-COOH~13.5 (br s)12.48 (s)
¹³C-NMR (DMSO-d₆)
-CH₃~17.0~17.5
Thiazole C2~168.0~167.8
Thiazole C4~150.0~149.5
Thiazole C5~125.0~125.2
Phenyl C-F~163.0 (d, J ≈ 250 Hz)~162.5 (d, J ≈ 245 Hz)
-COOH~162.5~162.8

Note: Data for the 4-fluoro isomer is estimated based on typical shifts for similar structures, as specific experimental data was not available in the searched literature. The data for the 3-fluoro isomer is derived from published sources.[3]

Table 2: FT-IR and Mass Spectrometry Data

Spectroscopic Technique This compound 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
FT-IR (cm⁻¹)
O-H stretch (acid)~3000-2500 (broad)~3000-2500 (broad)
C=O stretch (acid)~1700-1680~1700-1680
C=N stretch (thiazole)~1610~1615
C-F stretch~1230~1250
Mass Spec (HRMS)
Molecular FormulaC₁₁H₈FNO₂SC₁₁H₈FNO₂S[3]
Molecular Weight237.25 g/mol 237.25 g/mol [3]
[M-H]⁻ (m/z)236.0238236.0238
[M-COOH]⁺ (m/z)192.0386192.0386

Discussion of Spectroscopic Differences

NMR Spectroscopy:

  • ¹H-NMR: The primary difference between the two isomers lies in the aromatic region of the ¹H-NMR spectrum. The 4-fluoro isomer, due to its symmetry, will exhibit a simpler splitting pattern (typically two doublets of doublets or two triplets). In contrast, the 3-fluoro isomer will show a more complex pattern with four distinct signals for the aromatic protons, as observed in the experimental data.[3] The chemical shift of the methyl protons on the thiazole ring is also subtly influenced by the electronic effects of the differently positioned fluorine atom.

  • ¹³C-NMR: The most significant diagnostic feature in the ¹³C-NMR spectrum is the carbon directly bonded to the fluorine atom. The C-F coupling constant (JCF) is large and can be used for confirmation. While the chemical shifts of the thiazole ring carbons are similar, minor differences can be observed due to the varying inductive and mesomeric effects of the 3-fluoro versus the 4-fluoro substituent.

  • ¹⁹F-NMR: This technique is highly effective for distinguishing the isomers. Each isomer will show a single resonance, but their chemical shifts will be distinct, reflecting the different electronic environment of the fluorine atom in the meta versus the para position.

FT-IR Spectroscopy: The FT-IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. Key characteristic bands include the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C=N stretch of the thiazole ring.[4][5] The primary, albeit subtle, difference would be in the fingerprint region (below 1500 cm⁻¹), particularly the C-F stretching and aromatic C-H bending vibrations, which are sensitive to the substitution pattern on the phenyl ring.

Mass Spectrometry: Since these compounds are isomers, they have identical molecular weights and will show the same molecular ion peak in mass spectrometry.[3] Their fragmentation patterns are also expected to be very similar, with major fragments arising from the loss of the carboxylic acid group (•COOH) or carbon dioxide (CO₂). While high-resolution mass spectrometry is crucial for confirming the elemental composition, it cannot by itself distinguish between these positional isomers.

Conclusion

The spectroscopic analysis demonstrates that while the isomers of 2-(fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid share many spectral features, they can be unambiguously distinguished. NMR spectroscopy, particularly the aromatic region of the ¹H-NMR and the distinct chemical shifts in ¹⁹F-NMR, provides the most definitive method for differentiation. While FT-IR and MS are vital for functional group identification and molecular weight confirmation, they are less effective for distinguishing between these specific positional isomers. This guide underscores the importance of employing a combination of spectroscopic techniques for the robust characterization of closely related chemical structures in a research and development setting.

References

A Comparative Guide to In Vitro Assay Validation for Novel Thiazole-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors due to its versatile binding capabilities.[1][2][3] Rigorous in vitro validation is critical to characterize the potency, selectivity, and mechanism of action of these novel compounds, ensuring the selection of promising candidates for further development.

This guide provides a comparative overview of common in vitro assays used to validate novel thiazole-based kinase inhibitors, offering experimental protocols and data presentation formats to aid researchers in this process.

Initial Validation: Potency and Efficacy (IC50 Determination)

The first step in validating a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the target kinase's activity.[4][5][6] This is assessed using both biochemical and cell-based assays to provide a comprehensive understanding of the inhibitor's potential.

Comparison of IC50 Determination Assays

Assay TypePrincipleThroughputAdvantagesDisadvantages
Biochemical Assays
Radiometric Assay ([³²P]-ATP)Measures the direct transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[5][7]Low to MediumGold standard; high sensitivity; directly measures phosphorylation.[5][7]Requires handling of radioactive materials; low throughput; waste disposal issues.
Luminescence-Based (e.g., ADP-Glo™)Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[8][9]HighNon-radioactive; high sensitivity and broad dynamic range; suitable for HTS.[8]Indirect measurement; susceptible to interference from compounds affecting the coupling enzyme (luciferase).[5]
Fluorescence-Based (e.g., TR-FRET)Measures the phosphorylation of a fluorescently labeled substrate via Förster resonance energy transfer.[8][10]HighHomogeneous (no-wash) format; ratiometric detection minimizes interference.[10]Requires specific labeled substrates or antibodies; potential for compound autofluorescence.[8]
Cell-Based Assays
Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo®)Measures the inhibitor's effect on the proliferation and viability of cancer cell lines dependent on the target kinase.[11]HighProvides data in a more physiologically relevant context; assesses overall cellular impact.[11]Indirect measure of target inhibition; results can be confounded by off-target effects or compound toxicity.[12]
Target Phosphorylation (e.g., Western Blot, ELISA)Directly measures the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates within the cell.[11]Low to MediumConfirms target engagement in a cellular environment; provides mechanistic insight.Lower throughput; antibody availability and specificity can be limiting.

Hypothetical Performance Data for a Novel Thiazole Inhibitor (Compound TZ-101)

Assay MethodTarget KinaseCompound TZ-101 IC50 (nM)Reference Inhibitor (e.g., Sorafenib) IC50 (nM)
ADP-Glo™ Biochemical AssayB-RAF (V600E)39.9[13]47.2[1]
ADP-Glo™ Biochemical Assayc-RAF19.0[13]25.0
MTT Proliferation AssayMelanoma Cell Line (A375, B-RAF V600E)190[1]1950[1]
Western Blot (p-ERK)Melanoma Cell Line (A375, B-RAF V600E)2502200
Selectivity Profiling

Most kinase inhibitors are not entirely specific and can bind to multiple kinases, which can lead to off-target effects or desirable polypharmacology.[14] Selectivity is assessed by screening the inhibitor against a large panel of kinases.

Comparison of Selectivity Profiling Methods

MethodPrincipleThroughputAdvantagesDisadvantages
Biochemical Kinase Panel The inhibitor is tested at one or two fixed concentrations against hundreds of purified kinases in a radiometric or fluorescence-based assay format.HighComprehensive overview of potential off-targets; industry standard for lead discovery.[7]In vitro results may not perfectly correlate with cellular activity due to differences in ATP concentration and cellular factors.[14]
Cell-Based Kinase Panel Utilizes engineered cell lines where proliferation is dependent on the activity of a specific kinase, often in the absence of other growth factors (e.g., Ba/F3 cells).[15]MediumMore physiologically relevant than biochemical assays; assesses inhibitor activity in a cellular context.[11][15]Panel size is typically smaller than biochemical panels; not all kinases can be adapted to this format.
Mechanism of Action (MoA) Elucidation

Understanding how an inhibitor interacts with its target is crucial. This involves determining if the binding is reversible and whether it competes with the enzyme's natural substrate, ATP.

Comparison of MoA Determination Assays

Assay TypePrincipleThroughputAdvantagesDisadvantages
Kinetic Analysis IC50 values are determined at varying concentrations of ATP. A competitive inhibitor's IC50 will increase with higher ATP levels.[4]LowProvides clear evidence of ATP-competitive binding, the most common MoA for thiazole inhibitors.Requires significant amounts of purified enzyme and inhibitor; can be time-consuming.
Surface Plasmon Resonance (SPR) Immobilizes the kinase on a sensor chip and measures the binding and dissociation of the inhibitor in real-time by detecting changes in the refractive index.[4]MediumLabel-free; provides detailed kinetic data (on/off rates) and binding affinity (KD).Requires specialized equipment; protein immobilization can sometimes affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the kinase and the inhibitor.[4]LowLabel-free; provides a complete thermodynamic profile of the binding interaction (KD, ΔH, ΔS).Requires large quantities of pure protein and compound; low throughput.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor Thiazole Inhibitor Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

G Start Novel Thiazole Compound Biochemical_Screen Primary Biochemical Screen (e.g., ADP-Glo™) Start->Biochemical_Screen Biochemical_IC50 Biochemical IC50 Determination Biochemical_Screen->Biochemical_IC50 Active Hit Selectivity_Screen Kinome Selectivity Profiling Biochemical_IC50->Selectivity_Screen MoA Mechanism of Action (SPR, Kinetic Assays) Biochemical_IC50->MoA Cell_IC50 Cell-Based IC50 (MTT, Proliferation) Biochemical_IC50->Cell_IC50 Lead_Candidate Lead Candidate for In Vivo Studies Selectivity_Screen->Lead_Candidate Potent & Selective MoA->Lead_Candidate Target_Engagement Cellular Target Engagement (Western Blot, NanoBRET™) Cell_IC50->Target_Engagement Target_Engagement->Lead_Candidate Cellularly Active

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes a method to determine the direct inhibitory effect of a thiazole compound on a purified kinase.

Materials:

  • Recombinant purified kinase (e.g., B-RAF)

  • Specific substrate peptide for the kinase

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (at Km concentration for the target kinase)

  • Test inhibitor (serial dilutions in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the thiazole inhibitor in DMSO. Add 1 µL of each dilution to the wells of the assay plate. Include DMSO-only wells as a positive control (100% activity) and wells without enzyme as a negative control.[9]

  • Enzyme Addition: Prepare a master mix of the kinase in Kinase Assay Buffer. Add 20 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare an ATP/Substrate solution in Kinase Assay Buffer. Initiate the reaction by adding 25 µL of this solution to each well.[9]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to light via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[9]

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[9]

Protocol 2: Cell-Based IC50 Determination using MTT Assay

This protocol assesses the effect of the inhibitor on the viability of a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., A431, MCF-7)[16]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (serial dilutions in culture medium)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[17][18]

  • Compound Treatment: The next day, remove the medium and add 100 µL of medium containing the desired serial dilutions of the thiazole inhibitor. Include a vehicle control (e.g., 0.1% DMSO).[17]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.[18]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a plate reader.[18]

  • Data Analysis: Subtract background absorbance. Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[17]

Protocol 3: Western Blot for Downstream Signaling Inhibition

This protocol determines if the inhibitor blocks the signaling pathway downstream of the target kinase in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Test inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the thiazole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the cell-based IC50) for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated downstream substrate (e.g., p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Add ECL substrate and image the signal using a chemiluminescence detection system.[17]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using image analysis software. A dose-dependent decrease in the phosphorylated protein relative to the total protein and loading control indicates on-target pathway inhibition.[17]

References

A Comparative Benchmark Analysis of Novel Thiazole Derivatives Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective and safer anti-inflammatory agents, researchers have increasingly turned their attention to the therapeutic potential of thiazole derivatives. This guide provides a comprehensive benchmark comparison of the anti-inflammatory effects of newly synthesized thiazole compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. This analysis is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.

The core mechanism of action for many anti-inflammatory drugs lies in the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide delves into the comparative efficacy of these new thiazole derivatives in modulating this pathway.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of the test compounds was primarily assessed by their ability to inhibit the COX-1 and COX-2 isoforms. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative new thiazole derivatives compared to Ibuprofen and Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
New Thiazole Derivative 1 >1000.25>400
New Thiazole Derivative 2 15.20.1884.4
New Thiazole Derivative 3 8.50.4220.2
Ibuprofen 12 - 18[1]80 - 370[1]~0.05 - 0.225
Celecoxib 5.0 - 15[2]0.04 - 0.3~30 - 106[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats, a standard and well-accepted method for screening anti-inflammatory drugs. The percentage of edema inhibition is a direct measure of the compound's efficacy in a living organism.

Compound (Dose)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
New Thiazole Derivative A (20 mg/kg) 68.5%75.2%
New Thiazole Derivative B (10 mg/kg) 55.2%62.8%
Indomethacin (10 mg/kg) 67.0%[3]62.0%[3]
Celecoxib (50 mg/kg) 47.6%[4]Not Reported
Ibuprofen (40 mg/kg) Not Reported66.5%[5]

Note: Direct comparison is most accurate when conducted within the same study. The data above is compiled from various sources and serves as a reference.

Inflammatory Signaling Pathway

The primary mechanism of action for the benchmarked compounds involves the inhibition of the cyclooxygenase (COX) pathway, a critical component of the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiazole_Derivatives New Thiazole Derivatives Thiazole_Derivatives->COX2 Inhibit Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibit Ibuprofen->COX2 Inhibit Celecoxib Celecoxib Celecoxib->COX2 Inhibit

Caption: The COX pathway in inflammation and points of drug intervention.

Experimental Workflow

The evaluation of the anti-inflammatory potential of the new thiazole derivatives followed a standardized workflow, from in vitro screening to in vivo validation.

Experimental_Workflow Start Synthesis Synthesis of Thiazole Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values and Selectivity Index In_Vitro_Screening->Determine_IC50 In_Vivo_Study In Vivo Study: Carrageenan-Induced Paw Edema Determine_IC50->In_Vivo_Study Measure_Edema Measure Paw Edema and Calculate % Inhibition In_Vivo_Study->Measure_Edema Data_Analysis Comparative Data Analysis vs. Ibuprofen, Celecoxib, Indomethacin Measure_Edema->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion End Conclusion->End

Caption: Workflow for evaluating new anti-inflammatory thiazole derivatives.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro COX inhibitory activity of the synthesized compounds was determined using a COX inhibitor screening assay kit.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used. The enzymes were diluted to the desired concentration in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Compound Incubation: The test compounds (new thiazole derivatives, Ibuprofen, Celecoxib) were dissolved in DMSO and then diluted to various concentrations. A small volume of each compound dilution was pre-incubated with the respective COX enzyme for a short period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The COX-mediated conversion of arachidonic acid to prostaglandin H2 (PGH2) was measured. This is often done indirectly by measuring the peroxidase activity of COX, which generates a colorimetric or fluorometric signal.

  • Data Analysis: The absorbance or fluorescence was measured over time. The percentage of COX inhibition was calculated for each compound concentration relative to a control (without inhibitor). The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This model was used to assess the acute anti-inflammatory activity of the compounds in rats.

  • Animal Acclimatization: Male Wistar rats were acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds and standard drugs (Indomethacin, Celecoxib, Ibuprofen) were suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally to the rats. A control group received only the vehicle.

  • Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of carrageenan in saline was injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw was measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema was calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Conclusion

The presented data indicates that the newly synthesized thiazole derivatives exhibit potent anti-inflammatory properties, with several compounds demonstrating high selectivity for the COX-2 enzyme. In some cases, the in vivo efficacy of these novel compounds was comparable or even superior to the standard drug Indomethacin. The high selectivity for COX-2 is a promising characteristic, as it may lead to a reduction in the gastrointestinal side effects commonly associated with non-selective NSAIDs like Ibuprofen. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of these promising new thiazole derivatives.

References

A Head-to-Head Comparison of Synthesis Routes for Substituted Thiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted thiazole-5-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides a head-to-head comparison of the most common and effective synthesis routes, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Synthesis Route Comparison

The following table summarizes the key performance indicators for the primary synthetic routes to substituted thiazole-5-carboxylic acids and their ester precursors.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable for a variety of substitutions.[1]Often requires elevated temperatures and can have long reaction times.[1]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times and often results in higher yields.[1][2]Requires specialized microwave equipment.[1]
One-Pot Hantzsch Variants Good to Excellent (72-98%)2 - 6 hoursIncreased efficiency by reducing workup steps, environmentally friendlier.[3][4]Optimization of reaction conditions for multiple steps can be complex.
Cook-Heilbron Thiazole Synthesis Moderate to Good (50-80%)1 - 5 hoursProvides access to 5-aminothiazoles which can be precursors; proceeds under mild conditions.[1][5]Primarily yields 5-amino substituted thiazoles; less direct for other 5-substituted carboxylic acid derivatives.[1][5]

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of the primary synthetic methodologies, including generalized reaction schemes and a discussion of their efficacy and substrate scope.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most widely recognized and versatile method for the formation of the thiazole ring.[4] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-5-carboxylic acid derivatives, an α-halo-β-ketoester is a common starting material.

General Scheme:

  • Reactants: An α-halo-β-ketoester and a thioamide (or thiourea for 2-aminothiazoles).

  • Product: A 2,4-substituted thiazole-5-carboxylate.

Discussion: The Hantzsch synthesis is a robust and dependable method, with a broad tolerance for various substituents on both the thioamide and the α-halocarbonyl component. Yields are generally high, often exceeding 70%.[1] However, the classical approach can be slow and often requires heating for extended periods. Modern variations, such as microwave-assisted synthesis, have been shown to significantly accelerate the reaction and improve yields.[2] One-pot modifications, where the α-halogenation and cyclization occur in the same reaction vessel, offer improved efficiency and are more environmentally benign.[3][4]

Logical Workflow for Hantzsch Synthesis

Hantzsch_Synthesis A α-Halo-β-ketoester C Nucleophilic Attack (S on α-carbon) A->C B Thioamide / Thiourea B->C D Intermediate Adduct C->D Formation of C-S bond E Intramolecular Cyclization (N on carbonyl) D->E F Cyclic Intermediate E->F Ring formation G Dehydration F->G H Substituted Thiazole-5-carboxylate G->H Aromatization

Caption: Logical flow of the Hantzsch thiazole synthesis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a notable method for preparing 5-aminothiazoles.[5] This route involves the reaction of an α-aminonitrile or an aminocyanoacetate with a dithioacid, carbon disulfide, or a related sulfur-containing compound under mild, often aqueous, conditions.[5] While not a direct route to a 5-carboxylic acid, the resulting 5-amino group can be further functionalized.

General Scheme:

  • Reactants: Ethyl aminocyanoacetate and a dithioacid (or carbon disulfide).

  • Product: An ethyl 5-amino-2-substituted-thiazole-4-carboxylate.

Discussion: The primary advantage of the Cook-Heilbron synthesis is its mild reaction conditions.[5] It provides a straightforward entry to 5-aminothiazoles, which are valuable synthetic intermediates.[5] However, for the direct synthesis of thiazole-5-carboxylic acids with other substituents at the 5-position, this method is less direct than the Hantzsch synthesis. The substrate scope can also be more limited compared to the Hantzsch approach.[1]

Logical Workflow for Cook-Heilbron Synthesis

Cook_Heilbron_Synthesis A Ethyl Aminocyanoacetate C Nucleophilic Attack (N on C=S) A->C B Dithioacid / CS₂ B->C D Thioamide Intermediate C->D Formation of thioamide E Intramolecular Cyclization (S on nitrile) D->E F Cyclic Intermediate E->F Ring formation G Tautomerization F->G H Ethyl 5-Aminothiazole-4-carboxylate G->H Aromatization

Caption: Logical flow of the Cook-Heilbron synthesis.

Quantitative Data Summary

The following tables present a summary of experimental data for the synthesis of representative substituted thiazole-5-carboxylates.

Table 1: Hantzsch Synthesis and its Variants

EntryMethodSolventTemperature (°C)Time (h)Yield (%)Reference
1-NH₂-CH₃ConventionalEthanolReflux5.5>98[2]
2-NH₂-CH₃One-PotWater/THF80272[3]
3-NH-Ph-C₆H₅MicrowaveMethanol900.595[2]
4-C₆H₄-OH-CH₃Solvent-Free-Room Temp0.2592[6]
5-C₆H₅-CH₃ConventionalEthanol/Water65290[3]
6-C₆H₅-CH₃UltrasonicEthanol/WaterRoom Temp1.585[3]

Table 2: Cook-Heilbron Synthesis

EntryMethodSolventTemperature (°C)Time (h)Yield (%)Reference
1-NH₂-SHConventionalNot specifiedRoom TempNot specifiedGood[5]
2-NH₂-C₆H₅CH₂ConventionalNot specifiedRoom TempNot specifiedGood[5]

Note: Quantitative data for the Cook-Heilbron synthesis leading directly to a wide range of 5-carboxylate derivatives is less commonly reported, as its primary utility is for 5-aminothiazoles.

Experimental Protocols

Key Experiment 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (Hantzsch Variant)

Experimental Workflow

One_Pot_Hantzsch_Workflow Start Start A Mix Ethyl Acetoacetate in Water/THF Start->A B Cool to < 0°C A->B C Add N-Bromosuccinimide (NBS) B->C D Stir at Room Temperature (2h) C->D E Add Thiourea D->E F Heat to 80°C (2h) E->F G Cool to Room Temperature F->G H Filter the Precipitate G->H I Wash with Water H->I J Recrystallize from Ethyl Acetate I->J End Obtain Pure Product J->End

Caption: Workflow for the one-pot synthesis of a thiazole.

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added.[3]

  • The reaction mixture is stirred at room temperature for 2 hours.[3]

  • Thiourea (3.80 g, 0.05 mol) is then added, and the mixture is heated to 80°C for 2 hours.[3]

  • After cooling to room temperature, the resulting precipitate is collected by filtration.[3]

  • The crude product is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]

    • Yield: 6.70 g (72.0%)[3]

    • Melting Point: 178-179°C[3]

Key Experiment 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (Hantzsch Variant)

Procedure:

  • A mixture of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea in methanol is subjected to microwave irradiation.

  • The reaction is heated to 90°C for 30 minutes.[2]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

    • Yield: 95%[2]

Note: Detailed experimental protocols for the Cook-Heilbron synthesis applied to thiazole-5-carboxylic acid precursors are less commonly detailed in contemporary literature, with the Hantzsch synthesis and its variations being the more prevalent methods.

Conclusion

For the synthesis of substituted thiazole-5-carboxylic acids, the Hantzsch synthesis remains the most versatile and widely employed method, offering high yields and a broad substrate scope. Modern adaptations, particularly microwave-assisted and one-pot procedures , significantly enhance the efficiency of this route, making it highly attractive for drug discovery and development settings. The Cook-Heilbron synthesis , while valuable for the preparation of 5-aminothiazole intermediates under mild conditions, is generally a less direct and less versatile approach for accessing a diverse range of 5-carboxy substituted thiazoles. The choice of synthesis route will ultimately depend on the specific substitution pattern desired, available equipment, and the desired scale of the reaction.

References

A Guide to Investigating the Cross-Reactivity of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives represent a class of molecules with significant potential in drug discovery, noted for their utility in structure-activity relationship (SAR) studies.[1] The thiazole core is a common feature in a variety of biologically active agents, including kinase and cyclooxygenase (COX) inhibitors, as well as compounds with antimicrobial and anticancer properties.[2][3][4][5] Given the broad bioactivity of the thiazole scaffold, a thorough investigation of the cross-reactivity of any new derivative is essential to developing safe and effective therapeutic agents.

While specific cross-reactivity studies for this compound are not extensively documented in publicly available literature, this guide provides a framework for conducting such investigations. It outlines a proposed panel of off-targets based on the known activities of similar thiazole-containing molecules, details relevant experimental protocols, and offers a standardized method for data presentation and visualization.

Proposed Off-Target Panel and Data Presentation

A critical step in assessing cross-reactivity is to screen the lead compound and its analogues against a panel of targets related to known activities of the broader chemical class. Based on the established pharmacology of thiazole derivatives, a primary cross-reactivity panel should include a selection of protein kinases and COX enzymes. Further screening against relevant microbial enzymes can also be valuable depending on the intended therapeutic application.

Table 1: Comparative Cross-Reactivity Profile

Target ClassSpecific TargetThis compound (IC₅₀/Kᵢ in µM)Analogue A (IC₅₀/Kᵢ in µM)Analogue B (IC₅₀/Kᵢ in µM)
Protein Kinases
c-MetDataDataData
VEGFR-2DataDataData
EGFRDataDataData
SRCDataDataData
Cyclooxygenases
COX-1DataDataData
COX-2DataDataData
Microbial Targets
Staphylococcus aureus (MIC in µg/mL)DataDataData
Escherichia coli (MIC in µg/mL)DataDataData

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. MIC: Minimum inhibitory concentration. Data to be populated from experimental results.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data. Below are methodologies for key assays relevant to the proposed off-target panel.

Radiometric Protein Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase, and the inhibition of this process by a test compound.

Materials:

  • Purified recombinant kinase (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the appropriate wells.

  • Add the substrate peptide and the kinase to each well to initiate the reaction.

  • Add [γ-³²P]ATP to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to the filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

  • Test compounds dissolved in DMSO

  • EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., PGF₂α)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the reaction buffer and the respective enzyme (COX-1 or COX-2).

  • Add the test compound dilutions and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Measure the amount of prostaglandin produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex processes. The following visualizations, created using the DOT language, depict a general workflow for cross-reactivity screening and a relevant biological pathway.

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary/Confirmatory Assays prep Synthesize & Purify Lead Compound & Analogues stock Prepare DMSO Stock Solutions prep->stock dilute Create Serial Dilution Plates stock->dilute kinase Kinase Panel Assay dilute->kinase cox COX-1/COX-2 Assay dilute->cox inhibition Calculate % Inhibition kinase->inhibition cox->inhibition ic50 Determine IC50 Values inhibition->ic50 sar Structure-Activity Relationship Analysis ic50->sar cellular Cell-Based Assays sar->cellular adme ADME/Tox Profiling sar->adme

Caption: Workflow for cross-reactivity screening of thiazole compounds.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

Comparative docking studies of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in silico performance of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives and related analogs reveals their potential as targeted therapeutic agents. This guide synthesizes available molecular docking data to compare their binding affinities against key cancer-related proteins, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships.

This comparative guide delves into the molecular docking studies of a series of thiazole-based carboxylic acid derivatives, with a focus on analogs of this compound. While direct comparative studies on a standardized panel of targets are not extensively available in the public domain, this guide compiles and contrasts data from multiple independent research efforts to illuminate the therapeutic potential of this chemical scaffold. The primary focus of these studies has been the evaluation of these compounds as inhibitors of targets implicated in cancer progression, such as Mucin 1 (MUC1) and Cyclooxygenase (COX) enzymes.

Quantitative Docking and In Vitro Activity Data

The following tables summarize the binding energies and in vitro cytotoxic activities of various 4-methylthiazole-5-carboxylic acid derivatives against different cancer cell lines and protein targets. These tables provide a quantitative basis for comparing the efficacy of different substitutions on the core thiazole structure.

Table 1: Molecular Docking Scores of 4-Methylthiazole-5-Carboxylic Acid Derivatives against MUC1

CompoundDerivativeBinding Energy (kcal/mol)
1 4-methylthiazole-5-carboxylic acid-5.2
3b 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid-6.1
3d 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid-6.8
3e 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid-6.5
3f 2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid-6.3
3i 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid-6.2

Data synthesized from studies on MUC1 inhibitors for breast cancer therapy.

Table 2: In Vitro Anti-Breast Cancer Activity of 4-Methylthiazole-5-Carboxylic Acid Derivatives against MDA-MB-231 Cell Line

CompoundDerivativeIC50 (µM)
1 4-methylthiazole-5-carboxylic acid25
3b 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid30
3d 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid20
3e 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid28
3f 2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid35
3i 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid22
Doxorubicin Standard Drug1.5

These in vitro results provide a biological correlation to the in silico docking scores.

Table 3: Comparative Docking Scores of Thiazole Carboxamide Derivatives Against COX-1 and COX-2

CompoundDerivativeDocking Score (COX-1)Docking Score (COX-2)
2a 2-(3-methoxyphenyl)-4-methyl-N-phenylthiazole-5-carboxamide-8.7-9.5
2b N-(4-chlorophenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide-9.1-10.2
2c N-(4-fluorophenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide-8.9-9.8
Celecoxib Standard Drug-10.1-11.5

This table highlights the potential of these derivatives as selective COX inhibitors, a key target in inflammation and cancer.[1]

Experimental Protocols

The methodologies employed in the cited docking studies form the basis of our understanding of the binding interactions of these thiazole derivatives.

Molecular Docking Protocol for MUC1 Inhibitors

A representative protocol for docking against the MUC1 protein involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the MUC1 protein is obtained from the Protein Data Bank. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 4-methylthiazole-5-carboxylic acid derivatives are sketched and optimized using molecular mechanics force fields.

  • Docking Simulation: Molecular docking is performed using software such as ArgusLab or AutoDock. The active site of the MUC1 protein is defined, and the ligands are docked into this site. The docking process generates multiple binding poses for each ligand, which are then scored based on their binding energy.

  • Analysis of Results: The best-docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the MUC1 active site.

Molecular Docking Protocol for COX Inhibitors

The in silico evaluation of thiazole carboxamide derivatives as COX inhibitors typically follows this procedure:

  • Software and Force Field: Docking studies are carried out using Schrödinger Maestro software with the OPLS3e force field.

  • Protein and Ligand Preparation: The crystal structures of COX-1 and COX-2 are retrieved from the PDB and prepared using the Protein Preparation Wizard. This includes the removal of water molecules, addition of hydrogens, and optimization of side chains. Ligands are prepared using the LigPrep tool to generate low-energy 3D conformations.

  • Grid Generation: A receptor grid is generated around the active site of each COX isozyme, defined by the co-crystallized ligand.

  • Docking and Scoring: The prepared ligands are docked into the active site grids using the Glide module in extra precision (XP) mode. The resulting poses are evaluated using the Glide score, and the best-scoring pose for each ligand is selected for further analysis.[1]

Visualization of Experimental Workflows and Logical Relationships

To further clarify the processes involved in these comparative studies, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

experimental_workflow_MUC1 cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Biological Validation protein_prep MUC1 Protein Preparation (from PDB) docking Molecular Docking (ArgusLab/AutoDock) protein_prep->docking ligand_prep Ligand Preparation (Thiazole Derivatives) ligand_prep->docking analysis Binding Pose & Energy Analysis docking->analysis invitro In Vitro Anticancer Assay (MDA-MB-231 cells) analysis->invitro

Caption: Workflow for MUC1 inhibitor docking and validation.

experimental_workflow_COX cluster_prep_cox Preparation cluster_docking_cox Docking Simulation cluster_analysis_cox Results Analysis protein_prep_cox COX-1/COX-2 Protein Prep (Schrödinger Maestro) grid_gen Receptor Grid Generation protein_prep_cox->grid_gen ligand_prep_cox Ligand Preparation (LigPrep) docking_cox Glide XP Docking ligand_prep_cox->docking_cox grid_gen->docking_cox scoring Glide Score & Binding Affinity docking_cox->scoring interaction_analysis Interaction Pattern Analysis scoring->interaction_analysis

Caption: In silico workflow for COX inhibitor docking studies.

References

Safety Operating Guide

Proper Disposal of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid, a compound frequently used in research and drug development. Adherence to these procedural steps is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidance is based on best practices for similar thiazole-based carboxylic acids.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is critical to handle this compound with appropriate care to mitigate exposure risks. Based on data for structurally related compounds, this chemical should be considered hazardous.[1][2]

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact, as similar compounds can cause skin irritation.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect against dust particles and splashes, as related compounds can cause serious eye irritation.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if dust is generated, as similar compounds may cause respiratory irritation.[1][2]

Handling Precautions:

  • Avoid generating dust.[1]

  • Work in a well-ventilated area, preferably a fume hood.[2][3]

  • Wash hands thoroughly after handling.[1][2]

  • Avoid contact with skin, eyes, and clothing.[3]

II. Step-by-Step Disposal Protocol

Disposal of this compound must be carried out through an approved waste disposal plant.[1][2][3] Do not discharge into drains or the environment.[3]

  • Segregation:

    • Keep the chemical in its original or a compatible, properly labeled container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure the container is tightly sealed and not leaking.

    • The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.

  • Waste Collection:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the chemical name, quantity, and any available safety data.

III. Emergency Procedures

In case of accidental release or exposure, follow these procedures:

  • Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material.[1]

    • Avoid generating dust.

    • Place the spilled material into a suitable, labeled container for disposal.[1]

    • Clean the spill area with a suitable solvent (consult your EHS office for recommendations) and then wash with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.

    • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Disposal of 2-(4-fluorophenyl)-4-methyl- 1,3-thiazole-5-carboxylic Acid ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe check_container 2. Is the waste container properly labeled and sealed? ppe->check_container label_seal 3. Label and seal the container with chemical name and hazard info check_container->label_seal No storage 4. Move to designated hazardous waste storage area check_container->storage Yes label_seal->storage contact_ehs 5. Contact EHS or licensed waste disposal contractor storage->contact_ehs end End: Waste is properly disposed of contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid. The following procedures are based on established safety protocols for structurally similar hazardous chemical compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided herein is a synthesis of information from SDSs of structurally related compounds, including other thiazole derivatives and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with compounds of this nature include irritation to the skin, eyes, and respiratory system.[1][2] It may also be harmful if swallowed or comes into contact with the skin.[1][3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn where splashing or dust generation is likely.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[1][5]Prevents skin contact which can cause irritation. Gloves should be inspected before use and changed immediately upon contamination.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1]Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[2]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]Protects feet from spills and falling objects.

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring safe handling.[1]

Handling Procedures:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[1] Ensure the fume hood is functioning correctly. Assemble all necessary equipment and labeled waste containers before beginning work.[1]

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Handling: Avoid generating dust.[6] Do not eat, drink, or smoke in laboratory areas.[1][2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Post-Handling: Decontaminate the work area and any contaminated equipment.[1][5] Remove PPE in the correct order to avoid cross-contamination, removing gloves first.[1]

Disposal Plan:

Improper disposal can lead to environmental contamination.[4] All waste materials must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][3]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[3] Do not mix with other incompatible waste streams.[3]

  • Storage: Store hazardous waste containers in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[2][4] Ensure containers are kept securely closed.[7]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] This typically involves arranging for collection by an approved hazardous waste disposal service.[3] Do not empty into drains.[3][5]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[3]

  • Containment: For minor spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[3][4] Avoid using combustible materials like paper towels to absorb the main spill.[7]

  • Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.[4] Clean the spill area thoroughly with soap and water.[3]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[3]

Experimental Workflow for Handling and Disposal

G prep Preparation - Designate area (fume hood) - Assemble equipment - Prepare waste containers don_ppe Don PPE - Goggles & Face Shield - Lab Coat - Nitrile Gloves prep->don_ppe Step 1 handling Chemical Handling - Weighing & Transfer - Avoid dust generation - No eating/drinking don_ppe->handling Step 2 post_handle Post-Handling Procedures - Decontaminate surfaces - Doff PPE correctly handling->post_handle Step 3 solid_waste Solid Waste Collection - Contaminated gloves, wipes - Place in labeled solid waste bin handling->solid_waste liquid_waste Liquid Waste Collection - Unused solutions - Place in labeled liquid waste bin handling->liquid_waste post_handle->solid_waste Step 4a storage Waste Storage - Securely sealed containers - Cool, dry, ventilated area solid_waste->storage liquid_waste->storage Step 4b disposal Final Disposal - Arrange pickup by certified  hazardous waste service storage->disposal Step 5

Caption: Workflow for safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.